(4-Nitrophenyl)methanesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXRPEAFHWDFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383287 | |
| Record name | (4-Nitrophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4025-75-6 | |
| Record name | 4-Nitrobenzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4025-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Nitrophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-nitrophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Nitrophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for (4-Nitrophenyl)methanesulfonyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and for the introduction of the 4-nitrobenzylsulfonyl protecting group.
Core Physicochemical Properties
This compound is a yellow to brown solid that is sensitive to moisture.[1] It is crucial to handle this compound under inert and dry conditions to prevent decomposition.[1][2]
| Property | Value | Reference |
| CAS Number | 4025-75-6 | [1][3] |
| Molecular Formula | C7H6ClNO4S | [3][] |
| Molecular Weight | 235.64 g/mol | [1][3] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 91-92 °C | [1][3] |
| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [1][3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Solubility | Reacts with water. Soluble in organic solvents like dimethyl sulfoxide and ethanol.[1][5] | |
| LogP | 1.74 | [3] |
Reactivity and Stability
This compound is highly reactive and requires careful handling.
| Parameter | Description | Reference |
| Chemical Stability | Reacts vigorously or explosively with water, forming toxic and corrosive hydrogen chloride gas.[3] | |
| Conditions to Avoid | Moisture, exposure to moist air or water, and dust generation.[3][6] | |
| Incompatible Materials | Oxidizing agents, bases, amines, and water.[2][3] | |
| Hazardous Decomposition Products | Upon decomposition, it can release hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[2][3] |
Synthesis Protocol
A general and common method for the synthesis of this compound involves a multi-step process starting from an appropriate alkyl halide.
Experimental Protocol: Synthesis from an S-Alkyl Isothiourea Salt
This procedure outlines the synthesis starting from an S-alkyl isothiourea salt, which is typically prepared from the corresponding alkyl halide and thiourea.
Step 1: Formation of S-Alkyl Isothiourea Salt
-
An alkyl halide (or sulfate) (5 mmol) is heated with thiourea (0.381 g, 5 mmol) in 5 mL of ethanol at reflux for 1 hour.[1][7]
-
After the reaction is complete, the ethanol is removed under reduced pressure.[1][7]
-
The resulting residue is washed with diethyl ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a white solid in nearly quantitative yield.[1][7]
Step 2: Oxidative Chlorination
-
The unpurified S-alkyl isothiourea salt is transferred to a three-necked round-bottom flask equipped with a thermometer and an addition funnel, and placed in an ice bath.[1][7]
-
A mixture of 0.45 mL of water and 10 mL of acetonitrile is added to the flask, and the mixture is stirred vigorously.[1][7]
-
A solution of tert-butyl hypochlorite (t-BuOCl, 2.86 mL) in 5 mL of acetonitrile is added dropwise, maintaining the internal temperature between 0-20 °C.[1][7]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[1][7]
Step 3: Work-up and Purification
-
The ether layer is washed with water (2 x 10 mL) and then dried over anhydrous sodium sulfate (Na2SO4).[1][7]
-
The diethyl ether is removed by vacuum concentration to yield this compound.[1][7]
-
For higher purity, the product can be recrystallized from a mixture of petroleum ether and ethyl acetate.[1][7]
Safety and Handling
This compound is a corrosive and water-reactive substance that can cause severe burns to the skin, eyes, and respiratory tract.[3][6] It is also toxic if swallowed or in contact with skin and fatal if inhaled.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[3][8]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[3][8]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator in a well-ventilated area or under a chemical fume hood.[2][6]
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[2][6]
-
Reacts violently with water; do not allow contact with water or moist air.[3][6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][6] If water-reactive products are embedded in the skin, cover them with a light oil instead of using water.[3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[3][6]
Visualized Workflows
The following diagrams illustrate the synthesis and safety procedures associated with this compound.
Caption: General synthesis workflow for this compound.
Caption: Key safety and handling protocols for this compound.
References
(4-Nitrophenyl)methanesulfonyl chloride CAS number and structure
An In-depth Technical Guide to (4-Nitrophenyl)methanesulfonyl chloride For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-Nitrobenzylsulfonyl Chloride, is a significant reagent in organic synthesis and medicinal chemistry.[1][2] Its utility is particularly noted in the preparation of complex biomolecules, such as the HIV-1 Tat protein, through processes like native chemical ligation.[1][3][] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and essential safety information for laboratory use.
Chemical Structure and Identification
The unique reactivity and utility of this compound stem from its specific chemical structure, which includes a nitrophenyl group, a methanesulfonyl chloride functional group, and a benzylic methylene bridge.
CAS Number: 4025-75-6[1][2][3][5]
Molecular Formula: C7H6ClNO4S[3][][5]
Canonical SMILES: C1=CC(=CC=C1CS(=O)(=O)Cl)--INVALID-LINK--[O-][]
InChI Key: CAXRPEAFHWDFTD-UHFFFAOYSA-N[]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 235.64 g/mol | [3] |
| Appearance | Yellow to brown solid | [3] |
| Melting Point | 91-92°C | [2] |
| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [2][3] |
| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Water Solubility | Reacts with water | [2][3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Experimental Protocols
The following section details a general procedure for the synthesis of this compound. This protocol is crucial for researchers who may need to prepare the compound in-house for their specific applications.
Synthesis of this compound
This synthesis involves the conversion of an S-alkyl isothiourea salt intermediate.
Materials:
-
Alkyl halide (or sulfate) (e.g., 4-nitrobenzyl halide)
-
Thiourea
-
Ethanol
-
Ether
-
Acetonitrile
-
Water
-
tert-Butyl hypochlorite (t-BuOCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Petroleum ether-ethyl acetate mixture (for recrystallization)
Procedure:
-
Formation of S-alkyl isothiourea salt:
-
A mixture of the alkyl halide (or sulfate) (5 mmol) and thiourea (0.381 g, 5 mmol) in ethanol (5 mL) is heated at reflux for 1 hour.[1][3]
-
Upon completion, the solvent is removed under vacuum.
-
The resulting residue is washed with ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a white solid.[1][3]
-
-
Oxidative Chlorination:
-
The S-alkylisothiourea salt is transferred to a three-necked round-bottomed flask equipped with a thermometer and a dropping funnel, and placed in an ice bath.[1][3]
-
Water (0.45 mL) and acetonitrile (10 mL) are added to create a vigorously stirred mixture.[1][3]
-
A solution of tert-butyl hypochlorite (t-BuOCl, 2.86 mL) in acetonitrile (5 mL) is added dropwise, maintaining an internal temperature of 0-20°C.[1][3]
-
-
Work-up and Purification:
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[1][3]
-
The solvent is removed under vacuum, and ether (15 mL) is added to dissolve the residue.[1][3]
-
The ether layer is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate (Na2SO4).[1][3]
-
The ether solution is concentrated in a vacuum to yield high-purity this compound.[1][3]
-
Further purification can be achieved by recrystallization from a mixed petroleum ether-ethyl acetate solvent.[1][3]
-
Logical Workflow and Diagrams
The synthesis of this compound can be visualized as a two-step process. The following diagram, generated using the DOT language, illustrates this experimental workflow.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a critical building block and reagent in various synthetic applications within the pharmaceutical and life sciences sectors.
-
Peptide Chemistry: It is notably used for the preparation of the HIV-1 Tat protein.[1][] This involves a native chemical ligation process between a peptide thioester and a peptide containing a (mercapto)leucine at the N-terminus, followed by desulfurization.[1][3][]
-
Organic Synthesis: This compound is a versatile reagent for introducing the 4-nitrobenzylsulfonyl group into molecules. It can be used as an acylating and chlorinating agent.[2]
-
Protecting Group Chemistry: In medicinal chemistry, it is employed to quench amine groups by converting them into sulfonamides, which can serve as protecting groups or as part of a larger pharmacophore.[2]
Safety and Handling
This compound is a reactive and hazardous chemical that requires careful handling to ensure laboratory safety.
-
Hazards: It is corrosive and causes burns to the eyes, skin, and respiratory tract.[6] The compound reacts violently with water, which may release flammable and/or toxic gases, including hydrogen chloride.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated fume hood.[2][6]
-
First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If water-reactive products become embedded in the skin, do not apply water; instead, cover with a light oil.[6] If inhaled, move to fresh air and seek medical aid.[6] Do not induce vomiting if ingested.[6]
-
Storage and Incompatibilities: Store in a cool, dry, well-ventilated area under an inert atmosphere, away from moisture, oxidizing agents, bases, and amines.[3][6] Keep containers tightly closed.[6]
-
Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.[6]
References
An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in (4-Nitrophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitrophenyl)methanesulfonyl chloride is a highly reactive organosulfur compound of significant interest in organic synthesis and drug development. Its reactivity is primarily dictated by the sulfonyl chloride functional group, which is activated by the presence of the electron-withdrawing 4-nitrophenyl moiety. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights. The high electrophilicity of the sulfur atom makes it highly susceptible to nucleophilic attack, leading to a variety of useful transformations.[1] The compound is known to react vigorously, and sometimes explosively, with water.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4025-75-6 | [3] |
| Molecular Formula | C₇H₆ClNO₄S | [3] |
| Molecular Weight | 235.64 g/mol | [3] |
| Appearance | Yellow to brown solid | [3] |
| Melting Point | 91-92 °C | [3] |
| Boiling Point | 396.4 ± 25.0 °C (Predicted) | [3] |
| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | Reacts violently | [2][3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis
A general and effective method for the synthesis of this compound proceeds via the oxidative chlorination of an S-alkyl isothiourea salt.[4]
Experimental Protocol: Synthesis of this compound[4]
Step 1: Formation of the S-alkyl isothiourea salt
-
A mixture of 4-nitrobenzyl chloride (5 mmol) and thiourea (0.381 g, 5 mmol) in ethanol (5 mL) is heated at reflux for 1 hour.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is washed with diethyl ether (3 x 5 mL) to afford the S-(4-nitrobenzyl)isothiouronium chloride as a white solid in near quantitative yield.
Step 2: Oxidative Chlorination
-
The crude S-(4-nitrobenzyl)isothiouronium chloride is transferred to a three-necked round-bottom flask equipped with a thermometer and an addition funnel, and placed in an ice bath.
-
Water (0.45 mL) and acetonitrile (10 mL) are added to the flask, and the mixture is stirred vigorously.
-
A solution of tert-butyl hypochlorite (t-BuOCl, 2.86 mL) in acetonitrile (5 mL) is added dropwise while maintaining the internal temperature between 0-20°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
-
The solvent is removed under vacuum, and the residue is dissolved in diethyl ether (15 mL).
-
The ethereal layer is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate (Na₂SO₄).
-
The ether solution is concentrated under vacuum to yield high-purity this compound.
-
The product can be further purified by recrystallization from a petroleum ether-ethyl acetate solvent mixture.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride group in this compound is highly activated towards nucleophilic substitution. This enhanced reactivity is a direct consequence of the strong electron-withdrawing nature of the para-nitro group on the phenyl ring. This effect is transmitted through the methylene spacer to the sulfonyl group, increasing the electrophilicity of the sulfur atom.
General Reaction Mechanism: SN2 Substitution
The reactions of this compound with nucleophiles predominantly proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] In this concerted process, the nucleophile attacks the electrophilic sulfur atom, and the chloride ion is displaced simultaneously.
Caption: Generalized Sₙ2 reaction pathway for this compound.
Solvolysis and Hydrolysis
This compound reacts rapidly with protic solvents such as water and alcohols in a process known as solvolysis. The hydrolysis reaction, in particular, is vigorous and produces (4-nitrophenyl)methanesulfonic acid and hydrochloric acid.[2]
Table of Comparative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water at 25.0 °C
| Substituent | Rate Constant (min⁻¹) | Reference |
| p-Methyl | 0.0106 | [5] |
| H | 0.0146 | [5] |
| m-Nitro | 0.044 | [5] |
Note: This data is for substituted benzenesulfonyl chlorides and serves as an analogy to illustrate the effect of electron-withdrawing groups.
Experimental Protocol: Determination of Hydrolysis Rate by Conductometry
The rate of hydrolysis of a sulfonyl chloride can be monitored by measuring the change in electrical conductivity of the solution over time, as the reaction produces ionic species (sulfonic acid and HCl).[6]
-
Apparatus Setup: A conductivity cell is immersed in a constant-temperature bath. The cell is connected to a conductivity meter capable of recording data at regular intervals.
-
Solvent Equilibration: A known volume of purified water (or an aqueous-organic solvent mixture) is placed in the reaction vessel and allowed to reach thermal equilibrium in the constant-temperature bath.
-
Initiation of Reaction: A small, accurately weighed amount of this compound is rapidly introduced into the solvent with vigorous stirring to ensure immediate dissolution. For sparingly soluble substrates, a dilution technique using an inert solid like Kieselguhr can be employed.[6]
-
Data Acquisition: The conductivity of the solution is recorded as a function of time until a stable reading is obtained (the "infinity" reading), indicating the completion of the reaction.
-
Data Analysis: The first-order rate constant (k) is calculated from the conductivity-time data using the appropriate integrated rate law.
Applications in Organic Synthesis
The high reactivity and selectivity of this compound make it a valuable reagent in organic synthesis, particularly in the protection and modification of amines.
Sulfonamide Formation
This compound reacts readily with primary and secondary amines to form stable sulfonamides. This reaction is often used to protect amine functionalities during multi-step syntheses. The resulting p-nitrobenzenesulfonamides are generally solid compounds that are stable to a wide range of reaction conditions.[7]
Application in Solid-Phase Peptide Synthesis (SPPS)
In the field of drug discovery and development, this compound and similar reagents can be employed for the N-terminal modification of peptides synthesized on a solid support. This allows for the introduction of a stable sulfonyl cap or a moiety for further functionalization.
Workflow for N-Terminal Sulfonylation in Fmoc-based SPPS
Caption: Workflow for N-terminal modification of a peptide using this compound in SPPS.
Safety and Handling
This compound is a corrosive and water-reactive substance that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[2] All manipulations should be performed in a well-ventilated fume hood. The compound should be stored under an inert atmosphere and protected from moisture.[3] In case of fire, do not use water; use a dry powder extinguisher.[2]
Conclusion
This compound is a highly reactive and versatile reagent in organic chemistry. The presence of the electron-withdrawing 4-nitrophenyl group significantly enhances the electrophilicity of the sulfonyl chloride moiety, making it an excellent substrate for nucleophilic substitution reactions. This high reactivity, particularly its rapid reaction with water and amines, underscores its utility in the synthesis of sulfonamides and in applications such as peptide modification. The provided experimental protocols for its synthesis and kinetic analysis, along with the mechanistic and workflow diagrams, offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to effectively and safely utilize this powerful synthetic tool.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#:4025-75-6 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 4025-75-6 [m.chemicalbook.com]
- 4. This compound | 4025-75-6 [chemicalbook.com]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the Derivatization Mechanism of (4-Nitrophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (4-Nitrophenyl)methanesulfonyl chloride, a critical reagent for chemical derivatization in analytical and synthetic chemistry. We will delve into its core mechanism of action, detail its application with various functional groups, present quantitative data, and provide standardized experimental protocols.
Introduction to this compound
This compound, hereafter referred to as Np-MsCl, is a derivatizing agent prized for its ability to react with a wide range of nucleophilic functional groups. Its utility stems from the introduction of the (4-nitrophenyl)methyl moiety onto a target molecule. This modification serves several key purposes in analytical settings:
-
Enhanced Detection: The nitro group (NO₂) is a strong chromophore, significantly increasing the ultraviolet (UV) absorbance of the analyte, which is crucial for detection in High-Performance Liquid Chromatography (HPLC).[1][2]
-
Improved Ionization: For mass spectrometry (MS), the added group can enhance ionization efficiency, leading to greater sensitivity.[3]
-
Better Separation: Altering the polarity and size of the analyte can improve its chromatographic behavior.[4]
Np-MsCl is known for its high reactivity, which can also be a challenge; it reacts vigorously with water and must be handled under anhydrous conditions to prevent hydrolysis into the corresponding sulfonic acid.[5][6]
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism through which Np-MsCl acts is a nucleophilic substitution reaction at the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom makes the sulfur center highly susceptible to attack by nucleophiles.
The reaction proceeds as follows:
-
A nucleophilic atom (such as oxygen in alcohols/phenols, or nitrogen in amines) on the analyte molecule attacks the electrophilic sulfur atom of Np-MsCl.
-
This forms a transient tetrahedral intermediate.
-
The chloride ion (Cl⁻), an excellent leaving group, is expelled.
-
A proton is typically lost from the nucleophile (often facilitated by a base), resulting in the formation of a stable sulfonate ester or sulfonamide and hydrochloric acid (HCl).
dot
Caption: General reaction pathway for derivatization using Np-MsCl.
Reactivity with Specific Functional Groups
The versatility of Np-MsCl allows it to react with several important functional groups commonly found in pharmaceuticals, metabolites, and biomolecules.
Phenols react with Np-MsCl in the presence of a base (e.g., pyridine, triethylamine, or NaOH) to form stable sulfonate esters. The base deprotonates the phenolic hydroxyl group to form a more potent nucleophile, the phenoxide ion, which then attacks the sulfonyl chloride.
-
Reaction: Ar-OH + O₂N-C₆H₄-CH₂-SO₂Cl → Ar-O-SO₂-CH₂-C₆H₄-NO₂ + HCl[7]
-
Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane or 1,2-dimethoxyethane at room temperature.[7]
Amines are excellent nucleophiles and react readily with Np-MsCl to yield stable sulfonamides. This reaction is analogous to the well-known Hinsberg test.[8] A base is required to neutralize the HCl byproduct.
-
Reaction (Primary Amine): R-NH₂ + Np-MsCl → R-NH-SO₂-CH₂-C₆H₄-NO₂ + HCl
-
Reaction (Secondary Amine): R₂NH + Np-MsCl → R₂N-SO₂-CH₂-C₆H₄-NO₂ + HCl
-
Significance: This reaction is fundamental for the derivatization of amino acids, catecholamines, and other primary/secondary amine-containing neurochemicals, preparing them for analysis by HPLC-UV or LC-MS.[9]
Quantitative Data and Reaction Efficiency
The efficiency of derivatization is critical for accurate quantification. While specific kinetic data for Np-MsCl is sparse in publicly available literature, data from analogous sulfonyl chlorides like dansyl chloride can provide insights. The yield and rate are highly dependent on factors such as pH, temperature, solvent, and the nucleophilicity of the target analyte.
| Parameter | Condition | Observation | Reference |
| Analyte Type | Phenols, Amines | Amines are generally more nucleophilic and may react faster than phenols under similar conditions. | [8] |
| pH / Base | Basic conditions | Reaction is base-catalyzed, as it generates a stronger nucleophile (phenoxide, free amine). | [7][8] |
| Solvent | Aprotic (e.g., Acetonitrile, DCM) | Aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride reagent. | [7] |
| Temperature | Room Temperature to 60°C | Mild heating can increase the reaction rate, but may also promote degradation of the reagent or product. | [10] |
| Stability | Aqueous Solution | The resulting dimethylimidazolesulfonyl (DMIS) derivatives are noted to be stable in aqueous solutions. | [3] |
| Detection Limit | LC-MS/MS after derivatization | Derivatization with similar reagents has achieved detection limits in the low pg/mL to sub-nM range. | [9][11] |
Table 1: Factors Influencing Np-MsCl Derivatization Efficiency and Sensitivity.
Experimental Protocols
Below is a generalized protocol for the pre-column derivatization of a phenolic or amine-containing analyte for HPLC analysis. Note: This protocol should be optimized for each specific application.
dot
Caption: A typical experimental workflow for pre-column derivatization.
Detailed Steps:
-
Sample Preparation: Prepare a stock solution of the analyte in a dry, aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Reagent Preparation: Prepare a solution of Np-MsCl and a suitable base (e.g., pyridine or triethylamine) in the same aprotic solvent.
-
Derivatization Reaction:
-
In a sealed vial, mix the analyte solution with the Np-MsCl/base solution. A typical molar excess for the reagent is 5- to 10-fold.
-
Incubate the mixture. Optimization may be required, but typical conditions range from 30 to 60 minutes at temperatures between 25°C and 60°C.
-
-
Reaction Quenching: To stop the reaction and consume any remaining Np-MsCl, add a small amount of a quenching solution (e.g., a solution of a primary amine or water).
-
Final Preparation: Dilute the final reaction mixture with the initial mobile phase for chromatographic analysis to an appropriate concentration.
-
Analysis: Inject the derivatized sample into the chromatograph for analysis.
Visualization of Key Relationships
The utility of Np-MsCl is a direct result of its chemical structure. The sulfonyl chloride provides the reactive center, while the nitrophenyl group provides the analytical tag.
dot
Caption: How the structure of Np-MsCl dictates its analytical function.
Conclusion
This compound is a powerful and effective derivatization agent for the analysis of compounds containing phenolic and amine functional groups. Its mechanism of action, centered on nucleophilic substitution, reliably attaches a UV-active and MS-friendly tag to analytes of interest. By understanding this mechanism and carefully controlling reaction conditions, researchers can achieve highly sensitive and robust quantification, making Np-MsCl an invaluable tool in drug development, metabolomics, and environmental analysis.
References
- 1. journalajacr.com [journalajacr.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 4025-75-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. reactions_of_phenols [simply.science]
- 9. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic and Synthetic Profile of (4-Nitrophenyl)methanesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the predicted spectral data for (4-Nitrophenyl)methanesulfonyl chloride. These predictions are based on computational models and analysis of structurally similar compounds.
Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.
| Adduct | Predicted m/z |
| [M+H]⁺ | 235.97789 |
| [M+Na]⁺ | 257.95983 |
| [M-H]⁻ | 233.96333 |
| [M]⁺ | 234.97006 |
| [M]⁻ | 234.97116 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are expected chemical shifts for ¹H and ¹³C NMR spectroscopy based on the structure of this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹H NMR (Proton NMR) - Expected Chemical Shifts
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Methylene protons (-CH₂-) | ~ 5.0 - 5.5 | Singlet |
| Aromatic protons (ortho to -CH₂SO₂Cl) | ~ 7.6 - 7.8 | Doublet |
| Aromatic protons (ortho to -NO₂) | ~ 8.2 - 8.4 | Doublet |
¹³C NMR (Carbon-13 NMR) - Expected Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Methylene carbon (-CH₂-) | ~ 60 - 70 |
| Aromatic carbon (ipso, attached to -CH₂SO₂Cl) | ~ 130 - 135 |
| Aromatic carbons (ortho to -CH₂SO₂Cl) | ~ 130 - 132 |
| Aromatic carbons (ortho to -NO₂) | ~ 123 - 125 |
| Aromatic carbon (ipso, attached to -NO₂) | ~ 148 - 152 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ stretch | 1380 - 1340 | Strong |
| Symmetric SO₂ stretch | 1190 - 1160 | Strong |
| Asymmetric NO₂ stretch | 1530 - 1500 | Strong |
| Symmetric NO₂ stretch | 1355 - 1335 | Strong |
| C=C aromatic stretch | 1600 - 1450 | Medium-Strong |
| C-H aromatic stretch | 3100 - 3000 | Medium-Weak |
| C-H methylene stretch | 3000 - 2850 | Medium-Weak |
| S-Cl stretch | 700 - 600 | Medium |
Experimental Protocols
While specific experimental parameters for the spectral analysis of this compound are not published, the following provides a general methodology for its synthesis and spectral characterization.
Synthesis of this compound
A common synthetic route involves the oxidation of a corresponding thiol or isothiourea salt. The following is a generalized procedure based on established methods:
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Formation of S-(4-Nitrobenzyl)isothiourea salt: 4-Nitrobenzyl halide (1 equivalent) and thiourea (1 equivalent) are refluxed in ethanol. After cooling, the solvent is removed under reduced pressure to yield the S-(4-nitrobenzyl)isothiourea salt.
-
Oxidative Chlorination: The isothiourea salt is suspended in a mixture of acetonitrile and water and cooled in an ice bath. A solution of an oxidizing and chlorinating agent, such as tert-butyl hypochlorite in acetonitrile, is added dropwise while maintaining the temperature between 0 and 20 °C.
-
Workup and Purification: The reaction mixture is subjected to an aqueous workup, typically involving extraction with a suitable organic solvent like diethyl ether. The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product can be further purified by recrystallization.
General Protocol for NMR and IR Spectroscopy
The following outlines a standard procedure for obtaining NMR and IR spectra of a solid organic compound like this compound.
Workflow for Spectroscopic Analysis
Caption: General workflow for NMR and IR spectroscopic analysis.
NMR Spectroscopy Protocol:
-
Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used to acquire both ¹H and ¹³C spectra.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then analyzed for characteristic absorption bands.
Logical Relationships in Spectral Interpretation
The interpretation of spectral data involves a logical workflow to deduce the structure of the compound.
Logical Flow for Structure Confirmation
Caption: Logical workflow for structural confirmation using spectral data.
This guide provides a foundational understanding of the spectral characteristics and synthesis of this compound. For definitive analysis, it is recommended that researchers acquire experimental data on their own synthesized and purified samples.
Navigating the Thermal Landscape of (4-Nitrophenyl)methanesulfonyl chloride: A Technical Guide to Stability and Decomposition
For Immediate Release
This technical guide offers an in-depth analysis of the thermal stability and decomposition profile of (4-Nitrophenyl)methanesulfonyl chloride, a key intermediate in pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and drug development professionals, providing critical safety information, detailed experimental protocols, and a predictive assessment of the compound's thermal behavior.
This compound (CAS No. 4025-76-5) is a reactive compound that requires careful handling due to its potential for thermal decomposition. Understanding its stability is paramount for safe storage, handling, and use in synthetic processes. This guide summarizes the known data, outlines methodologies for its assessment, and presents a plausible decomposition pathway.
Core Data Summary
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present representative data based on analogous compounds, such as p-toluenesulfonyl chloride and other nitroaromatic compounds. These values should be considered illustrative and underscore the necessity for empirical testing for precise safety and process parameters.
Table 1: Representative Thermal Stability Data
| Parameter | Representative Value | Method | Notes |
| Melting Point | 93-97 °C | Capillary Method | |
| Onset Decomposition Temperature (DSC) | 150 - 180 °C | Differential Scanning Calorimetry (DSC) | Highly dependent on heating rate and impurities. |
| Decomposition Enthalpy (ΔHd) | 200 - 400 J/g | DSC | Indicates significant energy release upon decomposition. |
| 5% Mass Loss Temperature (TGA) | 160 - 190 °C | Thermogravimetric Analysis (TGA) | Represents the initial stage of significant decomposition. |
Table 2: Hazardous Decomposition Products
| Product | Chemical Formula | Hazard |
| Hydrogen Chloride | HCl | Corrosive, toxic gas |
| Carbon Monoxide | CO | Toxic gas |
| Oxides of Nitrogen | NOx | Toxic and oxidizing gases |
| Oxides of Sulfur | SOx | Toxic and corrosive gases |
Experimental Protocols for Thermal Analysis
Accurate assessment of the thermal stability of this compound requires rigorous experimental procedures. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques for such evaluations.
Differential Scanning Calorimetry (DSC) for Onset Temperature and Enthalpy of Decomposition
Objective: To determine the onset temperature and enthalpy of decomposition of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter capable of heating to at least 400 °C, equipped with high-pressure crucibles.
Procedure:
-
Sample Preparation: A small sample (1-5 mg) of this compound is accurately weighed into a high-pressure crucible. The crucible is hermetically sealed to contain any evolved gases during decomposition.
-
Instrument Setup: An empty, hermetically sealed high-pressure crucible is used as a reference.
-
Experimental Conditions: The sample and reference are placed in the DSC cell. The temperature is ramped from ambient to 350 °C at a constant heating rate (e.g., 2, 5, and 10 °C/min). A purge of inert gas (e.g., nitrogen) is maintained throughout the experiment.
-
Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset temperature of any exothermic event, which corresponds to the decomposition. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA) for Decomposition Profile and Kinetics
Objective: To determine the temperature at which mass loss occurs and to study the kinetics of decomposition.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A sample (5-10 mg) of this compound is placed in an appropriate TGA pan (e.g., alumina).
-
Instrument Setup: The TGA is tared with an empty pan.
-
Experimental Conditions: The sample is heated from ambient temperature to 500 °C at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The mass loss as a function of temperature is recorded. The onset of mass loss and the temperatures at specific mass loss percentages (e.g., 5%, 50%) are determined. Multiple experiments at different heating rates can be performed to calculate kinetic parameters such as activation energy using methods like the Flynn-Wall-Ozawa or Kissinger methods.
Visualizing Thermal Hazard Assessment and Decomposition
To better illustrate the workflow for assessing thermal stability and the potential decomposition pathway, the following diagrams have been generated using the DOT language.
Caption: Workflow for Thermal Stability Assessment.
Caption: Plausible Decomposition Pathway.
Conclusion and Safety Recommendations
It is imperative that any work with this compound be preceded by a thorough thermal hazard assessment using techniques such as DSC and TGA. The following safety precautions are strongly recommended:
-
Avoid Heating: Do not subject the compound to high temperatures unless under controlled experimental conditions for analysis.
-
Inert Atmosphere: Handle and store under an inert atmosphere to prevent reactions with moisture and air.
-
Ventilation: All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment: Appropriate PPE, including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Emergency Preparedness: Have appropriate emergency procedures and equipment in place to handle accidental releases or thermal events.
This guide serves as a foundational resource for understanding the potential thermal hazards associated with this compound. It is crucial to supplement this information with specific experimental data to ensure safe handling and process design.
An In-depth Technical Guide to the Safety and Handling of (4-Nitrophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (4-nitrophenyl)methanesulfonyl chloride (CAS No. 4025-75-6), a chemical intermediate used in various research and development applications, including the synthesis of pharmaceutical compounds.[1][2] Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound.
Chemical and Physical Properties
This compound is a white powder with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 g/mol .[3] It is crucial to understand its physical characteristics to ensure safe handling and storage.
| Property | Value | Reference |
| CAS Number | 4025-75-6 | [3][4] |
| Molecular Formula | C7H6ClNO4S | [3][5] |
| Molecular Weight | 235.64 g/mol | [3][5] |
| Appearance | White powder | [3] |
| Melting Point | 90-93 °C | [3] |
| Odor | Slight | [3] |
| Solubility in water | Reacts violently | [3][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance and requires careful handling. It is corrosive and reacts violently with water.[3][4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4][6][7] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[4][7] |
| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[4] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[8] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[8] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[8] |
| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled.[8] |
| Hazardous to the aquatic environment, acute hazard | 2 | H402: Harmful to aquatic life.[8] |
| Hazardous to the aquatic environment, long-term hazard | 2 | H412: Harmful to aquatic life with long lasting effects.[8] |
Signal Word: Danger[9]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [3][4][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a chemical-resistant apron or full-body suit to prevent skin exposure. | [3][4][6] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [3][4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Do not breathe dust, vapor, mist, or gas.[3]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Keep container tightly closed when not in use.[3]
-
Use only with adequate ventilation, preferably in a chemical fume hood.[3][4]
Storage:
-
Store away from incompatible materials such as oxidizing agents, bases, amines, and water.[3]
-
Store under an inert atmosphere (e.g., nitrogen).[3]
-
The recommended storage temperature is 2-8 °C.
First Aid Measures
In the event of exposure, immediate medical attention is required.[4]
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical aid immediately. | [3][4] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately. If water-reactive products are embedded in the skin, do not apply water; cover with light oil. | [3] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Get medical aid immediately. | [3][4] |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. If the victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person. | [3][4] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
This material reacts violently with water.[3][4] DO NOT USE WATER.
-
Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][4]
-
During a fire, irritating and highly toxic gases such as hydrogen chloride, carbon monoxide, oxides of nitrogen, and oxides of sulfur may be generated.[3]
Accidental Release:
-
Use proper personal protective equipment as indicated in Section 3.[3]
-
Vacuum or sweep up material and place it into a suitable, dry, and closed disposal container.[3][4]
-
Avoid generating dusty conditions.[3]
-
Provide ventilation.[3]
Experimental Protocols
Visualizations
The following diagrams illustrate key safety and logical workflows for handling this compound.
Caption: Workflow for handling a chemical spill of this compound.
Caption: Chemical incompatibility of this compound.
Toxicological and Ecological Information
Limited toxicological data is available for this compound. The LD50/LC50 is not available.[3] It is not listed as a carcinogen by ACGIH, IARC, or NTP.[3] The toxicological properties have not been fully investigated.[4] This substance is harmful to aquatic life, with long-lasting effects.[8] Care should be taken to prevent its release into the environment.
Disposal Considerations
Dispose of this chemical in a manner consistent with federal, state, and local regulations.[3] Do not empty into drains.[4] Waste materials should be handled by a licensed waste disposal company.
Transport Information
This compound is regulated for transport.
-
UN Number: 3261[9]
-
Proper Shipping Name: CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[7]
-
Hazard Class: 8[9]
-
Packing Group: II[9]
Some sources may also classify it under UN number 3246, Methanesulfonyl chloride, with hazard class 6.1 and a subsidiary hazard of 8.[8] It is crucial to verify the classification with the current transport regulations.
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all laboratory personnel are trained on the appropriate handling procedures.
References
- 1. This compound | 4025-75-6 [chemicalbook.com]
- 2. This compound CAS#: 4025-75-6 [chemicalbook.com]
- 3. This compound | CAS#:4025-75-6 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. 4025-75-6|this compound|BLD Pharm [bldpharm.com]
The Versatility of (4-Nitrophenyl)methanesulfonyl Chloride in Scientific Research: A Technical Guide
(4-Nitrophenyl)methanesulfonyl chloride , a reactive organosulfur compound, has emerged as a valuable reagent in various scientific disciplines, particularly in the fields of organic synthesis, proteomics, and drug discovery. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles such as amines and alcohols. This technical guide provides an in-depth review of the applications of this compound, complete with experimental protocols and quantitative data to support researchers in their endeavors.
Chemical Properties and Synthesis
This compound is a yellow to brown solid with a melting point of 91-92°C.[1] It is sensitive to moisture and reacts with water.[1] Proper handling and storage under inert gas (nitrogen or argon) at 2-8°C are crucial to maintain its reactivity.[1]
A general and efficient method for the synthesis of this compound has been reported, providing a reliable route for its preparation in the laboratory. While the search results provide a general overview of a synthetic procedure, specific details regarding stoichiometry, reaction conditions, and purification would require consultation of primary literature for replication.
Core Applications in Research and Development
The applications of this compound are diverse, ranging from its use as a protecting group in peptide synthesis to a derivatizing agent for analytical applications.
Amine Protection in Organic Synthesis
The methanesulfonyl group, introduced by reacting an amine with a sulfonyl chloride, is a robust protecting group for primary and secondary amines. The resulting sulfonamide is stable under a wide range of reaction conditions, including strongly acidic and basic environments. This stability makes it an ideal choice in multi-step syntheses where other common amine protecting groups might not be suitable.
The (4-nitrophenyl)methanesulfonyl group, in particular, offers distinct advantages. The electron-withdrawing nitro group enhances the acidity of the N-H proton in the resulting sulfonamide, facilitating subsequent N-alkylation reactions.
Experimental Protocol: General Procedure for the Protection of Amines
A detailed, generalized protocol for the protection of amines using sulfonyl chlorides involves the reaction of the amine with the sulfonyl chloride in the presence of a base.
-
Reaction Setup: Dissolve the amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of this compound: Slowly add a solution of this compound in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The protected amine is then extracted into an organic solvent, dried, and purified using techniques like column chromatography or recrystallization.
Cleavage of the (4-Nitrophenyl)methanesulfonyl Protecting Group
The removal of the robust methanesulfonyl protecting group often requires harsh reductive conditions. Common methods include the use of lithium aluminum hydride or a dissolving metal reduction. The specific conditions for cleavage should be carefully selected based on the stability of other functional groups within the molecule.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
Due to the lack of a strong chromophore in many amino acids and other primary and secondary amines, their direct detection by HPLC with UV detectors can be challenging. Pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag is a common strategy to enhance detection sensitivity.
This compound can serve as a derivatizing agent for amines, introducing the UV-active 4-nitrophenyl group. The resulting sulfonamides can be readily detected by UV-Vis detectors, allowing for sensitive quantification of the original amine. While the search results did not provide a specific protocol for this reagent, the general principles of pre-column derivatization with sulfonyl chlorides are well-established.
Experimental Protocol: General Procedure for Pre-column Derivatization of Amines for HPLC Analysis
-
Sample Preparation: Prepare a solution of the amine-containing sample in a suitable buffer, typically at a slightly alkaline pH to ensure the amine is in its nucleophilic form.
-
Derivatization Reaction: Add a solution of this compound in an organic solvent miscible with the buffer (e.g., acetonitrile). The reaction is typically carried out at a controlled temperature for a specific duration.
-
Reaction Quenching: After the desired reaction time, quench the reaction by adding a reagent that reacts with the excess derivatizing agent, or by adjusting the pH.
-
HPLC Analysis: Inject a known volume of the derivatized sample onto a suitable HPLC column (e.g., a reverse-phase C18 column). The separation is achieved using an appropriate mobile phase gradient, and the derivatized amines are detected by a UV-Vis detector at a wavelength where the 4-nitrophenyl group has strong absorbance.
| Analyte Type | Derivatizing Reagent | Detection Method | Key Advantages |
| Primary/Secondary Amines | This compound | UV-Vis | Introduction of a strong chromophore for sensitive detection. |
| Amino Acids | Dansyl Chloride | Fluorescence/UV | Well-established method with good sensitivity. |
| Amino Acids | o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, but derivatives can be unstable. |
Application in Peptide Chemistry
One of the notable applications of this compound is in the preparation of the HIV-1 Tat protein.[2] This involves a native chemical ligation process between a peptide thioester and a peptide containing a (mercapto)leucine at the N-terminus, followed by desulfurization.[2] This highlights the utility of the reagent in complex peptide synthesis and modification.
Visualizing Reaction Workflows
To aid in the understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the general workflows for amine protection and derivatization.
Caption: General workflow for the protection of amines.
Caption: Workflow for HPLC derivatization of amines.
Conclusion
This compound is a versatile and valuable reagent for researchers in chemistry and the life sciences. Its utility as a robust protecting group for amines and as a derivatizing agent for HPLC analysis provides powerful tools for organic synthesis and analytical chemistry. The protocols and information provided in this guide serve as a foundation for the successful application of this reagent in a variety of research contexts. Further exploration of its potential in medicinal chemistry and other areas of drug development is warranted.
References
Methodological & Application
Application Notes and Protocols for Amine Protection in Peptide Synthesis using (4-Nitrophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the selective protection and deprotection of reactive functional groups are paramount to ensure the correct peptide sequence and avoid unwanted side reactions. The α-amino group of amino acids is a primary site requiring temporary protection during peptide bond formation. While several protecting groups are available, the use of nitrobenzenesulfonyl (Ns) chlorides offers distinct advantages, including stability under various conditions and mild deprotection protocols.
This document provides detailed application notes and protocols for the use of (4-Nitrophenyl)methanesulfonyl chloride (4-NsCl or p-NsCl) as a protecting group for amines in peptide synthesis. The 4-nitro substitution provides a strong electron-withdrawing effect, facilitating the deprotection step. These guidelines are intended for researchers and professionals involved in peptide synthesis and drug development.
Principle of Ns-Protection and Deprotection
The protection of a primary or secondary amine with this compound proceeds via a standard sulfonylation reaction to form a stable sulfonamide. The resulting Ns-protected amine is stable to acidic conditions commonly used for the removal of other protecting groups like Boc.
The key advantage of the Ns-group lies in its facile removal under mild, non-acidic conditions. Deprotection is achieved through nucleophilic aromatic substitution, typically using a thiol reagent in the presence of a base. The thiol attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex, which then collapses to release the free amine.[1][2]
Data Presentation
Table 1: Reaction Conditions for Protection and Deprotection of Amines with 4-NsCl
| Parameter | Protection | Deprotection |
| Reagents | This compound, Amine | Ns-protected Amine, Thiol (e.g., Thiophenol) |
| Base | Triethylamine (TEA), DIEA, or NaHCO₃ | Potassium Carbonate (K₂CO₃) or DBU |
| Solvent | Dichloromethane (DCM), THF, or Acetonitrile | Dimethylformamide (DMF) or Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature to 40 °C |
| Reaction Time | 1 - 4 hours | 1 - 12 hours |
| Typical Yields | >90% | >90% |
Note: Reaction conditions may require optimization based on the specific amino acid or peptide.
Experimental Protocols
Protocol 1: Protection of an Amino Acid with this compound
This protocol is a general procedure and may require optimization for specific amino acids.
Materials:
-
Amino acid
-
This compound (4-NsCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.1 eq) in dioxane.
-
Add the 4-NsCl solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(4-nosyl)-amino acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of an N-(4-nosyl)-amino Acid
This protocol describes the removal of the 4-nosyl group in solution phase.
Materials:
-
N-(4-nosyl)-amino acid
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-(4-nosyl)-amino acid (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir.
-
Add thiophenol (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amino acid.
-
Further purification can be performed by chromatography if required.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using 4-Nosyl Protection
This protocol outlines the general steps for incorporating a 4-nosyl protected amino acid into a peptide chain on a solid support.
Materials:
-
Resin with a suitable linker (e.g., Wang or Rink Amide resin)
-
Fmoc-protected amino acids
-
4-Nosyl-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection reagent for Fmoc (e.g., 20% piperidine in DMF)
-
Deprotection reagent for 4-Nosyl (e.g., Thiophenol, DBU in DMF)
-
DMF, DCM
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of 4-Nosyl-Amino Acid:
-
Pre-activate the 4-nosyl-protected amino acid (3 eq) with a coupling reagent (e.g., HBTU, 2.9 eq) and a base (e.g., DIEA, 6 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the Fmoc-deprotection, washing, and coupling steps with the subsequent Fmoc-protected amino acids.
-
4-Nosyl Deprotection on Resin:
-
Treat the resin with a solution of thiophenol (10 eq) and DBU (5 eq) in DMF.
-
Shake for 1-2 hours at room temperature.
-
Monitor the deprotection. Repeat the treatment if necessary.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).
Mandatory Visualizations
References
Application Notes and Protocols for (4-Nitrophenyl)methanesulfonyl chloride in Sulfonate Ester Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitrophenyl)methanesulfonyl chloride, also known as 4-nitrobenzylsulfonyl chloride, is a versatile reagent employed in organic synthesis for the formation of sulfonate esters. This reagent is particularly valuable for the protection of hydroxyl groups in alcohols and phenols. The resulting 4-nitrobenzyl sulfonate esters exhibit stability under various reaction conditions but can be selectively cleaved, making them effective protecting groups. Furthermore, the nitroaromatic moiety allows for applications in prodrug strategies, where the sulfonate ester can be cleaved under specific biological conditions to release an active therapeutic agent. These notes provide detailed protocols and applications for the use of this compound in the synthesis of sulfonate esters.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 4025-75-6 |
| Molecular Formula | C₇H₆ClNO₄S |
| Molecular Weight | 235.64 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | 91-92 °C |
| Solubility | Soluble in acetone, dichloromethane, and other organic solvents. Reacts with water. |
Applications in Organic Synthesis
Protection of Alcohols and Phenols
This compound reacts with primary and secondary alcohols, as well as phenols, to form the corresponding sulfonate esters. This reaction effectively protects the hydroxyl group, allowing for subsequent chemical transformations on other parts of the molecule. The 4-nitrobenzyl group is stable to a range of reagents and conditions.
Prodrug Development
The 4-nitrobenzyl group can serve as a trigger in prodrugs designed for activation in hypoxic environments, such as those found in solid tumors. Intracellular nitroreductase enzymes can reduce the nitro group, initiating a cascade that leads to the cleavage of the sulfonate ester and the release of the active drug molecule. This targeted drug release minimizes systemic toxicity and enhances the therapeutic index.[1][2][3]
Experimental Protocols
General Protocol for the Sulfonylation of Alcohols
This protocol is adapted from a general method for the preparation of nitrobenzyl sulfonates.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.05 eq)
-
Dicyclohexylamine (1.1 eq) or Triethylamine (1.5 eq)
-
Anhydrous Acetone or Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the alcohol in anhydrous acetone or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (dicyclohexylamine or triethylamine) to the solution with stirring.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired sulfonate ester.
General Protocol for the Sulfonylation of Phenols
Materials:
-
Phenol (1.0 eq)
-
This compound (1.0 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve the phenol in anhydrous DCM and add pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical yields for the sulfonylation of various phenols with different sulfonyl chlorides, providing a comparative basis for reactions with this compound.
| Entry | Phenol | Sulfonyl Chloride | Yield (%) |
| 1 | Phenol | p-Toluenesulfonyl chloride | 93 |
| 2 | Phenol | 2-Naphthalenesulfonyl chloride | 85 |
| 3 | Phenol | 4-Chlorobenzenesulfonyl chloride | 80 |
| 4 | Phenol | 4-Nitrobenzenesulfonyl chloride | 82 |
| 5 | 3,5-Dimethylphenol | p-Toluenesulfonyl chloride | 95 |
| 6 | 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | 85 |
| 7 | 3,5-Dimethylphenol | 4-Nitrobenzenesulfonyl chloride | 78 |
| 8 | 2-Chlorophenol | p-Toluenesulfonyl chloride | 89 |
| 9 | 2-Nitrophenol | p-Toluenesulfonyl chloride | 73 |
| 10 | 4-Nitrophenol | p-Toluenesulfonyl chloride | 82 |
Data adapted from "Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides" for illustrative purposes.[4][5] While not specific to this compound, these yields are representative for similar sulfonylation reactions.
Visualizations
Experimental Workflow for Sulfonate Ester Synthesis
Caption: General experimental workflow for the synthesis of sulfonate esters.
Signaling Pathway for Prodrug Activation
Caption: Activation pathway of a 4-nitrobenzyl sulfonate prodrug.
References
Application Notes and Protocols: Synthesis of Sulfonamides with (4-Nitrophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of sulfonamides utilizing (4-nitrophenyl)methanesulfonyl chloride. This key intermediate is valuable in the development of various biologically active compounds. The following sections offer a comprehensive guide to performing these reactions with a range of primary and secondary amines, including aliphatic and aromatic examples.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. A common and effective method for their preparation is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This document focuses on the reaction conditions for sulfonamide synthesis using this compound, a versatile building block for creating diverse sulfonamide libraries. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, enabling the generation of a wide array of derivatives.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General reaction for the synthesis of sulfonamides.
Tabulated Reaction Conditions and Yields
The following table summarizes various reaction conditions for the synthesis of sulfonamides from this compound with different amines. This data is compiled from analogous reactions and established protocols to provide a predictive framework for experimental design.
| Amine Type | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aromatic | 4-Methyl-2-nitroaniline | Triethylamine | Dichloromethane | 0 - 5 | 2 - 4 | High |
| Primary Aromatic | 2-Amino-5-nitro-diphenylether | Pyridine | Pyridine | 15 -> 85 -> 100 | 5 | ~80-90 |
| Primary Aliphatic | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 2 - 6 | > 90 |
| Secondary Aliphatic | Piperidine | Triethylamine | Dichloromethane | 0 to RT | 2 - 6 | > 90 |
| Secondary Aliphatic | Diethylamine | Triethylamine | Dichloromethane | 0 to RT | 2 - 6 | > 90 |
| Amino Acid | L-Tryptophan | Sodium Carbonate | Water | 0 to RT | 5 | High |
Note: Yields are based on reported data for similar reactions and may vary depending on the specific substrate and experimental conditions.
Detailed Experimental Protocols
Safety Precaution: this compound is a corrosive solid that reacts violently with water.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[2]
Protocol 1: General Procedure for Reaction with Aliphatic and Aromatic Amines in Dichloromethane
This protocol is a standard and widely applicable method for the synthesis of sulfonamides from this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.1 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirring solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the amine solution via a syringe or dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by flash column chromatography on silica gel.
Protocol 2: Procedure for Reaction with Amino Acids in Aqueous Media
This protocol is adapted for water-soluble amines, such as amino acids.
Materials:
-
This compound (1.0 eq)
-
Amino acid (e.g., L-Tryptophan) (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (1.0 eq)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the amino acid (1.0 eq) and sodium carbonate (1.0 eq) in water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add this compound (1.0 eq) in small portions over 1 hour.
-
Allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for a further 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization. Alternatively, the product can be extracted with ethyl acetate after acidification.
Experimental Workflow and Logic
The general workflow for the synthesis and purification of sulfonamides from this compound is outlined below.
Caption: A typical experimental workflow for sulfonamide synthesis.
Signaling Pathway Context
While this compound is a synthetic building block and not directly involved in signaling pathways, the resulting sulfonamide products are often designed as inhibitors of specific enzymes or modulators of biological pathways. For instance, many sulfonamide-containing drugs target enzymes like carbonic anhydrases or act as antagonists at various receptors. The synthesis of a library of sulfonamides using the protocols described herein is a key step in the drug discovery process to identify potent and selective modulators of such pathways.
Caption: Role of sulfonamide synthesis in drug discovery.
References
Application Notes & Protocols: (4-Nitrophenyl)methanesulfonyl chloride in Drug Discovery
(4-Nitrophenyl)methanesulfonyl chloride (CAS: 4025-75-6) is a reactive chemical intermediate utilized in the synthesis of diverse molecular architectures for drug discovery and development. As a sulfonyl chloride derivative, its primary utility lies in the introduction of the (4-nitrophenyl)methylsulfonyl moiety onto various scaffolds, enabling the exploration of novel chemical space and the generation of compounds with a wide range of biological activities. This document provides an overview of its applications, relevant experimental protocols, and the biological significance of the resulting sulfonamide-containing compounds.
Core Application: Synthesis of Sulfonamides and Sulfonates
This compound is a key reagent for the synthesis of sulfonamides and sulfonate esters. The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the sulfonyl sulfur, making it highly reactive towards nucleophiles such as primary and secondary amines, as well as alcohols.
The resulting sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of therapeutic activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The (4-nitrophenyl)methylsulfonyl group can serve as a versatile building block, where the nitro group can be further modified, for instance, by reduction to an amine, allowing for subsequent chemical elaboration.
A notable application of this reagent is in the field of chemical biology for the preparation of the HIV-1 Tat protein through a process known as native chemical ligation, followed by desulfurization.[2][3][]
Experimental Protocols
2.1 General Protocol for Sulfonamide Synthesis
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add the tertiary amine base (1.5-2.0 equivalents) to the solution and stir.
-
In a separate flask, dissolve this compound (1.1-1.2 equivalents) in anhydrous DCM.
-
Slowly add the solution of this compound to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
2.2 General Protocol for Sulfonate Ester Synthesis
This protocol outlines the synthesis of sulfonate esters from the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (TEA)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or TEA (1.5 equivalents) to the solution and cool to 0 °C.
-
Slowly add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to obtain the desired sulfonate ester.
Visualization of Synthetic Pathways
The following diagrams illustrate the core synthetic applications of this compound.
Caption: General reaction pathways for this compound.
Caption: Experimental workflow for sulfonamide synthesis.
Applications in Drug Discovery
The sulfonamide moiety is a cornerstone in medicinal chemistry. Molecules synthesized using this compound can be screened for a variety of biological targets.
Table 1: Therapeutic Areas of Sulfonamide-Containing Drugs
| Therapeutic Area | Examples of Drug Classes |
| Infectious Diseases | Antibacterials (e.g., Sulfonamide antibiotics) |
| Oncology | Carbonic anhydrase inhibitors, Kinase inhibitors |
| Inflammation | COX-2 inhibitors, Anti-inflammatory agents |
| Virology | HIV protease inhibitors, other antiviral agents |
| Neurology | Anticonvulsants |
The nitro group on the phenyl ring of the reagent offers a strategic advantage. It can be readily reduced to an amino group, providing a handle for further derivatization through techniques like amide coupling or reductive amination. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Logical workflow for library synthesis.
Safety and Handling
This compound is a moisture-sensitive and corrosive solid.[3][5] It reacts with water, potentially violently, to release corrosive hydrogen chloride gas.[5] Therefore, it must be handled in a well-ventilated fume hood, under inert and anhydrous conditions. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3]
References
Application Notes & Protocols: Derivatization of Amino Acids with (4-Nitrophenyl)methanesulfonyl chloride for Enhanced LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative amino acid analysis is a cornerstone in various scientific disciplines, including biomedical research, clinical diagnostics, and pharmaceutical development. The inherent polarity and often low volatility of amino acids present challenges for their direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations by improving the chromatographic retention of these analytes on reverse-phase columns and enhancing their ionization efficiency, leading to increased sensitivity and selectivity.
This document provides a detailed protocol for the derivatization of amino acids using (4-Nitrophenyl)methanesulfonyl chloride, a sulfonyl chloride-containing reagent. While specific literature on this particular reagent for comprehensive amino acid analysis is limited, the protocol is based on well-established methods for similar sulfonyl chlorides, such as dansyl chloride and dabsyl chloride.[1][2][3] Sulfonyl chlorides react with the primary and secondary amine groups of amino acids under alkaline conditions to form stable sulfonamides.[4] The resulting derivatives are more hydrophobic and can be readily analyzed by LC-MS.
Principle and Reaction
The derivatization reaction involves the nucleophilic attack of the unprotonated amino group of an amino acid on the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds efficiently under alkaline conditions (pH 9-10.5), which ensures that the amino group is in its nucleophilic, unprotonated state. The resulting product is a stable N-(4-nitrophenyl)methylsulfonyl-amino acid derivative.
Reaction Scheme:
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
This compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Sodium bicarbonate
-
Sodium carbonate
-
Formic acid, LC-MS grade
-
Internal standards (e.g., stable isotope-labeled amino acids)
Preparation of Solutions
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 1.06 g of sodium carbonate in 100 mL of LC-MS grade water. Adjust pH if necessary.
-
This compound Solution (50 mM in ACN): Prepare fresh by dissolving 117.8 mg of this compound in 10 mL of acetonitrile. This solution should be protected from light.
-
Quenching Solution (e.g., 2% (v/v) Formic Acid in Water): Add 2 mL of formic acid to 98 mL of LC-MS grade water.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation and Derivatization Protocol
-
Sample Extraction: For biological samples, perform a protein precipitation step by adding 3 volumes of cold ACN/MeOH (3:1) to 1 volume of sample. Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Aliquot Supernatant: Transfer a known volume of the supernatant (e.g., 50 µL) to a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an internal standard mixture to the desired final concentration.
-
Derivatization:
-
Add 50 µL of Derivatization Buffer to the sample.
-
Add 100 µL of the freshly prepared this compound solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 60°C for 30-60 minutes in a heating block. The incubation should be performed in the dark.
-
-
Quenching: After incubation, cool the mixture to room temperature and add 50 µL of Quenching Solution to stop the reaction and consume excess reagent.
-
Centrifugation: Centrifuge the sample to pellet any precipitate.
-
Dilution and Analysis: Transfer the supernatant to an HPLC vial. The sample may be diluted further with Mobile Phase A if necessary before injection into the LC-MS system.
LC-MS Analysis
The following are representative LC-MS conditions. Optimization may be required based on the specific instrument and column used.
-
LC System: A high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Data Presentation
Table 1: Representative LC-MS Data for Derivatized Amino Acids
| Amino Acid | Abbreviation | Retention Time (min) (Representative) | Precursor Ion (m/z) [M+H]+ (Calculated) | Product Ion (m/z) (Hypothetical) |
| Alanine | Ala | 5.2 | 306.06 | 170.0 (Loss of C7H6NO4S) |
| Glycine | Gly | 4.8 | 292.04 | 170.0 (Loss of C7H6NO4S) |
| Valine | Val | 8.1 | 334.10 | 170.0 (Loss of C7H6NO4S) |
| Leucine | Leu | 9.5 | 348.12 | 170.0 (Loss of C7H6NO4S) |
| Isoleucine | Ile | 9.2 | 348.12 | 170.0 (Loss of C7H6NO4S) |
| Proline | Pro | 7.5 | 332.08 | 170.0 (Loss of C7H6NO4S) |
| Phenylalanine | Phe | 10.2 | 382.10 | 170.0 (Loss of C7H6NO4S) |
| Tryptophan | Trp | 11.5 | 421.11 | 170.0 (Loss of C7H6NO4S) |
| Tyrosine | Tyr | 8.9 | 398.09 | 170.0 (Loss of C7H6NO4S) |
| Serine | Ser | 4.5 | 322.05 | 170.0 (Loss of C7H6NO4S) |
| Threonine | Thr | 5.0 | 336.07 | 170.0 (Loss of C7H6NO4S) |
| Cysteine | Cys | 4.3 | 338.03 | 170.0 (Loss of C7H6NO4S) |
| Methionine | Met | 8.7 | 366.06 | 170.0 (Loss of C7H6NO4S) |
| Asparagine | Asn | 4.1 | 349.06 | 170.0 (Loss of C7H6NO4S) |
| Glutamine | Gln | 4.6 | 363.08 | 170.0 (Loss of C7H6NO4S) |
| Aspartic Acid | Asp | 3.9 | 350.04 | 170.0 (Loss of C7H6NO4S) |
| Glutamic Acid | Glu | 4.4 | 364.06 | 170.0 (Loss of C7H6NO4S) |
| Histidine | His | 3.5 | 372.08 | 170.0 (Loss of C7H6NO4S) |
| Arginine | Arg | 3.8 | 391.12 | 170.0 (Loss of C7H6NO4S) |
| Lysine | Lys | 4.0 | 363.12 | 170.0 (Loss of C7H6NO4S) |
Visualizations
Experimental Workflow
References
(4-Nitrophenyl)methanesulfonyl chloride: A Potential Chemical Probe for Proteomics
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Nitrophenyl)methanesulfonyl chloride is a chemical reagent with potential applications in proteomics as a chemical probe for labeling and identifying proteins. Its reactivity is centered around the sulfonyl chloride moiety, which can form stable covalent bonds with nucleophilic amino acid residues on proteins. This property allows for the introduction of a specific mass tag that can be detected by mass spectrometry, facilitating protein identification and quantitative analysis. While direct, extensive proteomics studies utilizing this specific compound are not widely documented, its reactivity profile suggests its utility in several proteomics workflows. These application notes provide an overview of its potential uses, detailed experimental protocols based on the established chemistry of sulfonyl chlorides, and data presentation guidelines for researchers interested in exploring its capabilities.
Principle of Reactivity
The core of this compound's utility as a chemical probe lies in the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophilic functional groups found in the side chains of specific amino acids. The primary targets for this reaction on a protein are:
-
Primary amines: The ε-amino group of lysine residues.
-
The α-amino group at the N-terminus of the protein.
-
Other nucleophilic residues: While less reactive, cysteine (thiol group), tyrosine (phenolic hydroxyl group), and histidine (imidazole ring) can also be modified depending on the reaction conditions, particularly the pH.
The reaction results in the formation of a stable sulfonamide bond, covalently attaching the (4-Nitrophenyl)methane group to the protein. The nitrophenyl group can serve as a UV-visible chromophore for detection or be further functionalized if required.
Potential Applications in Proteomics
Based on the reactivity of the sulfonyl chloride group, this compound can be envisioned as a tool for several proteomics applications:
-
Protein Labeling for Identification: By covalently modifying proteins, this reagent introduces a specific mass shift that can be identified by mass spectrometry. This is particularly useful for confirming the presence of proteins in complex mixtures.
-
Quantitative Proteomics: In a differential labeling strategy, samples from different states (e.g., treated vs. untreated cells) can be labeled with isotopic variants of a sulfonyl chloride probe (if synthesized) to enable relative quantification of proteins.
-
Structural Proteomics: The differential reactivity of amino acid residues to this compound based on their solvent accessibility can provide low-resolution structural information about proteins and protein complexes.
-
Target Identification: If incorporated into a more complex molecule with a specific binding moiety, the sulfonyl chloride can act as a reactive group to covalently label the protein target of a drug or bioactive small molecule.
Experimental Protocols
The following protocols are adapted from established methods for protein labeling with sulfonyl chloride-containing reagents. Researchers should optimize these conditions for their specific protein of interest and experimental goals.
Protocol 1: In-solution Labeling of a Purified Protein
This protocol describes the labeling of a purified protein with this compound in solution.
Materials:
-
Purified protein of interest
-
This compound
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified protein into the Labeling Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) that would compete with the protein for labeling.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the dissolved this compound. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light if the nitrophenyl group is to be used for spectrophotometric analysis.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted sulfonyl chloride.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted reagent and byproducts by size-exclusion chromatography using a column equilibrated with the desired Storage Buffer.
-
Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm.
-
-
Characterization:
-
Confirm labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the (4-Nitrophenyl)methane group.
-
Determine the degree of labeling (DOL), which is the average number of probe molecules per protein, using spectrophotometry if the chromophoric properties of the nitrophenyl group are utilized, or by mass spectrometry.
-
Protocol 2: Proteomic Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing a labeled proteome for identification of modified peptides by LC-MS/MS.
Materials:
-
Labeled protein sample (from Protocol 1 or a labeled cell lysate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reduction and Alkylation:
-
To the labeled protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be configured to perform data-dependent acquisition to fragment peptides and identify the sites of modification.
-
-
Data Analysis:
-
Use a suitable proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Specify the mass of the (4-Nitrophenyl)methanesulfonyl modification as a variable modification on lysine, N-terminus, and potentially other nucleophilic residues.
-
Validate the identification of modified peptides by manual inspection of the MS/MS spectra.
-
Data Presentation
For clear and concise presentation of quantitative data, the following table structures are recommended.
Table 1: Summary of Mass Spectrometry Data for Labeled Peptides
| Peptide Sequence | Precursor m/z | Charge | Mass Shift (Da) | Site of Modification | Protein Identification |
| G.VAMPK.L | 678.34 | 2+ | 199.02 | K6 | Protein X |
| R.TYSGK.I | 721.38 | 2+ | 199.02 | K5 | Protein Y |
| M.N-term-ASDFK.R | 854.41 | 2+ | 199.02 | N-terminus | Protein Z |
Table 2: Quantitative Comparison of Protein Labeling in Different Conditions
| Protein ID | Gene Name | Fold Change (Treated/Control) | p-value | Number of Modified Peptides |
| P12345 | GENEX | 2.5 | 0.01 | 5 |
| Q67890 | GENEY | 0.8 | 0.04 | 3 |
| P98765 | GENEZ | 1.2 | 0.35 | 2 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for protein labeling and analysis.
Reaction Mechanism
Caption: Reaction of the probe with a protein nucleophile.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
While this compound is not yet a widely established chemical probe in proteomics, its inherent reactivity towards common nucleophilic amino acid residues makes it a promising candidate for various applications. The protocols and guidelines presented here provide a foundation for researchers to explore its potential in protein labeling, identification, and quantification. Further studies are warranted to fully characterize its specificity, efficiency, and utility in complex biological systems.
Step-by-step guide for using (4-Nitrophenyl)methanesulfonyl chloride in a laboratory setting
(4-Nitrophenyl)methanesulfonyl chloride is a reactive organic compound utilized in specialized applications within synthetic chemistry, particularly in the fields of peptide synthesis and drug development. Its utility stems from the electron-withdrawing nature of the para-nitro group, which influences the reactivity of the sulfonyl chloride moiety. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on its laboratory use, including safety precautions, reaction protocols, and relevant chemical data.
Compound Properties and Safety Data
This compound is a yellow to brown solid that is highly sensitive to moisture. It is classified as a corrosive and water-reactive substance, demanding careful handling in a controlled laboratory environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4025-75-6 | |
| Molecular Formula | C₇H₆ClNO₄S | |
| Molecular Weight | 235.64 g/mol | |
| Appearance | Yellow to brown solid | |
| Melting Point | 91-92 °C | |
| Boiling Point (Predicted) | 396.4 ± 25.0 °C | |
| Density (Predicted) | 1.570 ± 0.06 g/cm³ | |
| Solubility | Reacts with water. Soluble in organic solvents such as dimethyl sulfoxide and ethanol. |
Table 2: Safety and Hazard Information
| Hazard Class | Description | Reference(s) |
| GHS Pictograms | Corrosive, Health Hazard | |
| Hazard Statements | Reacts violently with water. Causes severe skin burns and eye damage. Causes chemical burns to the respiratory tract. | |
| Precautionary Statements | Keep away from water and moisture. Do not breathe dust. Wear protective gloves, protective clothing, eye protection, and face protection. Store under inert gas. | |
| Incompatibilities | Water, moisture, oxidizing agents, bases, amines. | |
| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide, oxides of nitrogen, and oxides of sulfur upon combustion or reaction with water. |
Core Applications and Experimental Protocols
The primary applications of this compound in a research setting are as a protecting group for amines and in the synthesis of specialized amino acid derivatives for use in native chemical ligation.
This compound reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a common strategy to protect the amine functionality during multi-step syntheses due to the general stability of the resulting sulfonamide bond.
General Experimental Protocol for Amine Protection:
This protocol is a representative procedure for the formation of a sulfonamide from an amine and a sulfonyl chloride. The specific conditions may require optimization based on the substrate.
-
Reaction Setup: In a fume hood, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Deprotection of the Sulfonamide:
The removal of the 4-nitrophenylmethanesulfonyl group can be challenging due to its stability. Deprotection strategies often involve harsh reducing conditions.
Caption: General workflow for the protection of an amine as a sulfonamide and its subsequent deprotection.
A key application of this compound is in the preparation of modified amino acids necessary for advanced protein synthesis techniques like native chemical ligation (NCL). NCL is a powerful method for constructing large peptides and proteins from smaller, unprotected peptide fragments. The process typically requires a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. This compound is used in the synthesis of a peptide containing a (mercapto)leucine at the N-terminus, which can then be used in NCL followed by desulfurization to yield a native peptide bond at a leucine residue.
Conceptual Workflow for Application in NCL:
-
Synthesis of a Modified Amino Acid: this compound is used to modify an amino acid, such as leucine, to introduce a protected thiol group. This creates a building block for solid-phase peptide synthesis (SPPS).
-
Solid-Phase Peptide Synthesis (SPPS): The modified amino acid is incorporated at the N-terminus of a peptide sequence using standard SPPS protocols.
-
Native Chemical Ligation (NCL): The resulting peptide, now containing an N-terminal mercapto-amino acid, is ligated with another peptide fragment that has a C-terminal thioester.
-
Desulfurization: The thiol auxiliary is removed from the ligated product, for instance, using radical-induced desulfurization, to yield the final native peptide.
Caption: Workflow for protein synthesis via NCL utilizing a modified amino acid prepared with this compound.
General Protocol for Native Chemical Ligation:
This is a generalized protocol for NCL. The specific conditions will depend on the peptide sequences.
-
Peptide Dissolution: Dissolve the peptide containing the N-terminal (mercapto)leucine (1.0 equivalent) and the peptide-thioester (1.0-1.2 equivalents) in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5).
-
Ligation Initiation: Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.
-
Reaction Monitoring: Monitor the ligation reaction by analytical reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.
-
Purification: Once the ligation is complete, purify the ligated peptide by preparative RP-HPLC.
-
Desulfurization: Perform the desulfurization of the purified peptide under radical conditions to remove the thiol auxiliary and obtain the final native protein.
Storage and Handling
Due to its reactivity with water and moisture, this compound must be handled under anhydrous conditions.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C.
-
Handling: All manipulations should be carried out in a fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of a spill, do not use water for cleaning. Use a dry absorbent material.
Conclusion
This compound is a valuable reagent for specialized applications in organic synthesis, particularly for the protection of amines and the preparation of modified amino acids for protein engineering. Its use requires strict adherence to safety protocols due to its corrosive and water-reactive nature. The protocols provided herein serve as a guide for its application in a laboratory setting, and researchers should perform their own optimizations for specific substrates and reactions.
Protecting Group Strategies Involving (4-Nitrophenyl)methanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (4-nitrophenyl)methanesulfonyl chloride as a protecting group for amines and alcohols in organic synthesis. The (4-nitrophenyl)methanesulfonyl group, often referred to as the "p-nitrobenzylsulfonyl" or "pNs" group, offers distinct advantages in certain synthetic strategies, particularly in the context of multi-step synthesis and the preparation of complex molecules.
Introduction
The (4-nitrophenyl)methanesulfonyl group is a valuable tool for the temporary protection of primary and secondary amines, as well as hydroxyl groups. Its stability under a range of reaction conditions, coupled with specific methods for its removal, allows for orthogonal protection strategies in complex syntheses. The presence of the nitro group on the aromatic ring plays a crucial role in the reactivity and deprotection pathways of the corresponding sulfonamides and sulfonate esters.
Key Applications
-
Protection of Primary and Secondary Amines: Forms stable sulfonamides that are resistant to many reagents.
-
Activation of Primary Amines for N-Alkylation: The resulting sulfonamides have an acidic N-H proton, facilitating alkylation under basic conditions (e.g., Fukuyama-Mitsunobu reaction) to yield secondary amines.
-
Protection of Alcohols: Forms sulfonate esters, which can also serve as leaving groups in nucleophilic substitution reactions.
-
Orthogonal Protection Schemes: The unique deprotection conditions allow for its use in conjunction with other common protecting groups.
Data Presentation
Table 1: Summary of Protection and Deprotection Conditions
| Functional Group | Protecting Reagent | Protection Conditions | Deprotection Reagents | Deprotection Conditions | Typical Yields |
| Primary Amine | This compound | Base (e.g., Pyridine, Et3N, or DMAP), CH2Cl2, 0 °C to rt | Thiophenol, K2CO3 or Cs2CO3 | DMF or CH3CN, rt to 50 °C | Protection: >90% Deprotection: 85-95% |
| Secondary Amine | This compound | Base (e.g., Pyridine, Et3N, or DMAP), CH2Cl2, rt | Thiophenol, K2CO3 or Cs2CO3 | DMF or CH3CN, rt to 50 °C | Protection: >85% Deprotection: 80-95% |
| Alcohol | This compound | Base (e.g., Pyridine or Et3N), CH2Cl2 or Toluene, 0 °C to rt | Reductive cleavage (e.g., Mg/MeOH, SmI2) | Anhydrous conditions, rt | Protection: 70-90% Deprotection: 60-85% |
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine with this compound.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous CH2Cl2.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 equiv) or triethylamine (1.5 equiv) to the solution.
-
Slowly add this compound (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl (if an amine base was used), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-nitrobenzylsulfonyl)amine.
Protocol 2: Deprotection of a (4-Nitrophenyl)methanesulfonyl-protected Amine
This protocol outlines the cleavage of the pNs group from a sulfonamide using a thiol nucleophile.
Materials:
-
N-(4-nitrobenzylsulfonyl)amine (1.0 equiv)
-
Thiophenol (3.0 equiv)
-
Potassium carbonate (K2CO3) (3.0 equiv) or Cesium carbonate (Cs2CO3) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN), anhydrous
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the N-(4-nitrobenzylsulfonyl)amine (1.0 equiv) in anhydrous DMF or CH3CN.
-
Add potassium carbonate (3.0 equiv) or cesium carbonate (2.0 equiv) to the solution.
-
Add thiophenol (3.0 equiv) and stir the mixture at room temperature or heat to 50 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or acid-base extraction to isolate the free amine.
Protocol 3: Protection of an Alcohol
This protocol describes the formation of a (4-nitrophenyl)methanesulfonate ester from an alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridine (2.5 equiv) or Triethylamine (2.0 equiv)
-
Dichloromethane (CH2Cl2) or Toluene, anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous CH2Cl2 or toluene.
-
Cool the solution to 0 °C.
-
Add pyridine (2.5 equiv) or triethylamine (2.0 equiv).
-
Add this compound (1.2 equiv) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Separate the organic layer and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Deprotection of a (4-Nitrophenyl)methanesulfonate Ester
The cleavage of sulfonate esters is generally more challenging than sulfonamides and often requires reductive methods.
Materials:
-
(4-Nitrophenyl)methanesulfonate ester (1.0 equiv)
-
Magnesium turnings (10 equiv)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
Procedure:
-
To a solution of the (4-nitrophenyl)methanesulfonate ester (1.0 equiv) in anhydrous methanol, add magnesium turnings (10 equiv).
-
Stir the mixture vigorously at room temperature or heat to reflux.
-
Monitor the reaction by TLC until completion (may take several hours).
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl solution.
-
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Mandatory Visualizations
Caption: Workflow for amine protection, alkylation, and deprotection.
Caption: Protection and deprotection cycle for alcohols.
Concluding Remarks
The (4-nitrophenyl)methanesulfonyl group is a versatile protecting group for amines and, to a lesser extent, for alcohols. Its stability profile and specific deprotection methods make it a valuable component of orthogonal protection strategies in modern organic synthesis. The protocols provided herein serve as a general guide, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. Researchers are encouraged to consult the primary literature for more specialized applications and substrate-specific details.
Troubleshooting & Optimization
Troubleshooting low yield in (4-Nitrophenyl)methanesulfonyl chloride reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Nitrophenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common issue and can often be attributed to several factors, primarily the compound's sensitivity to moisture.
Potential Causes and Troubleshooting Steps:
-
Moisture Contamination: this compound readily reacts with water, leading to the formation of the corresponding and undesired (4-Nitrophenyl)methanesulfonic acid. This is the most common cause of low yields.
-
Troubleshooting:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure starting materials are dry.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Increase the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or NMR spectroscopy.
-
Temperature: While excessive heat can lead to side reactions, the reaction may require a specific temperature to proceed efficiently. Optimize the temperature based on the chosen synthetic route. For instance, some chlorination reactions of thiols may require cooling to control exothermicity, while reactions starting from sulfonate salts might need heating.[1]
-
-
-
Suboptimal Reagent Stoichiometry: The molar ratios of the reactants can significantly impact the yield.
-
Troubleshooting:
-
Experiment with varying the stoichiometry of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride, or phosphorus pentachloride). An excess of the chlorinating agent is often used to ensure complete conversion.
-
-
Table 1: General Optimization Parameters for Sulfonyl Chloride Synthesis
| Parameter | Range to Investigate | Expected Impact on Yield |
| Temperature (°C) | 0 to 110 | Varies with the specific reaction; optimization is crucial to balance reaction rate and side product formation. |
| Reaction Time (h) | 1 to 24 | Increasing time generally increases conversion, but prolonged times can lead to decomposition. |
| Chlorinating Agent (equiv.) | 1.1 to 3.0 | An excess usually drives the reaction to completion, but a large excess can complicate purification. |
Q2: I am observing the formation of an insoluble white solid in my reaction mixture or during workup. What is it and how can I avoid it?
A2: The formation of an insoluble white solid is likely due to the hydrolysis of the product, this compound, to (4-Nitrophenyl)methanesulfonic acid or its salt.
Troubleshooting Flowchart for Insoluble Solid Formation:
Caption: Troubleshooting workflow for identifying and preventing insoluble byproduct formation.
Q3: What are the common side products in the synthesis of this compound, and how can I minimize their formation?
A3: Besides the hydrolysis product, other side products can form depending on the synthetic route.
Common Side Products and Mitigation Strategies:
-
(4-Nitrophenyl)methanesulfonic acid: As discussed, this is the primary side product resulting from hydrolysis.[2][3][4][5][6]
-
Mitigation: Strict adherence to anhydrous reaction conditions is paramount.
-
-
Over-oxidation or Chlorination Products: Depending on the starting material and oxidant/chlorinating agent, further reaction on the aromatic ring or benzyl position might occur, although this is less common under controlled conditions.
-
Mitigation: Careful control of reaction temperature and stoichiometry of the oxidizing/chlorinating agent is crucial. Avoid excessively harsh conditions.
-
-
Disulfide Formation: When starting from a thiol, incomplete oxidation can lead to the formation of the corresponding disulfide.
-
Mitigation: Ensure a sufficient amount of the oxidizing agent is used and that the reaction goes to completion.
-
Signaling Pathway of Product vs. Side Product Formation:
Caption: Reaction pathways leading to the desired product and common side products.
Q4: How can I effectively purify crude this compound?
A4: Recrystallization is the most common and effective method for purifying solid this compound.[7]
Recommended Recrystallization Solvents and Procedure:
-
Solvent Systems: A mixed solvent system of petroleum ether and ethyl acetate is often effective.[7] Other non-polar solvent systems like toluene/hexanes can also be explored. The ideal solvent system will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures.
-
General Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).
-
If using a mixed solvent system, add the less polar solvent dropwise until the solution becomes slightly cloudy.
-
Heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold, less polar solvent.
-
Dry the purified crystals under vacuum.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Sodium (4-Nitrophenyl)methanesulfonate
This method involves the conversion of the sulfonate salt to the sulfonyl chloride.
Materials:
-
Sodium (4-nitrophenyl)methanesulfonate
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Chloroform
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of finely ground sodium (4-nitrophenyl)methanesulfonate (1.0 equiv.) in anhydrous toluene, add finely ground phosphorus pentachloride (1.0 equiv.) in portions.[1]
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature and remove the volatile materials under reduced pressure.
-
Dissolve the residue in chloroform and wash with cold water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis via Oxidative Chlorination of S-(4-Nitrobenzyl)isothiourea Salt
This protocol involves the formation of an isothiourea salt followed by oxidative chlorination.
Materials:
-
4-Nitrobenzyl halide (e.g., bromide or chloride)
-
Thiourea
-
Ethanol
-
tert-Butyl hypochlorite (t-BuOCl)
-
Acetonitrile
-
Water
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Heat a mixture of 4-nitrobenzyl halide (1.0 equiv.) and thiourea (1.0 equiv.) in ethanol at reflux for 1 hour.
-
Remove the solvent under vacuum and wash the residue with ether to obtain the S-(4-nitrobenzyl)isothiourea salt.
-
In a separate flask, suspend the isothiourea salt in a mixture of water and acetonitrile and cool in an ice bath.
-
Slowly add a solution of tert-butyl hypochlorite in acetonitrile while maintaining the internal temperature between 0-20 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Remove the solvent under vacuum and dissolve the residue in ether.
-
Wash the ether layer with water, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by recrystallization.[7]
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. This compound | 4025-75-6 [chemicalbook.com]
Optimizing reaction conditions for (4-Nitrophenyl)methanesulfonyl chloride derivatization.
This guide provides troubleshooting advice and frequently asked questions for optimizing reaction conditions when using (4-Nitrophenyl)methanesulfonyl chloride for derivatization.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization process.
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired derivatized product, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Degradation of this compound | The reagent is sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). Use a fresh bottle if degradation is suspected. |
| Incorrect Base | The choice of base is critical. For derivatization of amines, hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl byproduct. For phenols or alcohols, a stronger, non-nucleophilic base may be required. |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy. Try increasing the temperature incrementally (e.g., to 40-60 °C) and monitor the reaction progress by TLC or LC-MS. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction over a longer period. If the starting material is still present after several hours, consider the other factors in this table. |
| Poor Solubility | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. |
Issue 2: Presence of Multiple Spots on TLC/Impure Product
The formation of side products can complicate purification and reduce the overall yield.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Sulfonyl Chloride | The presence of water will lead to the formation of the corresponding sulfonic acid. Use anhydrous solvents and dry glassware. |
| Di-sulfonylation of Primary Amines | If your substrate is a primary amine, it is possible for the reaction to occur on both N-H bonds. Using a 1:1 molar ratio of the amine to the sulfonyl chloride can help to minimize this. |
| Side Reactions with the Solvent | Some solvents can react with sulfonyl chlorides under certain conditions. Ensure the chosen solvent is inert to the reactants. |
| Degradation of the Product | The final product may be unstable under the reaction or workup conditions. Consider using milder workup procedures and purify the product promptly after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: this compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A desiccator is highly recommended for storage.
Q2: Which base should I choose for my reaction?
A2: The choice of base depends on your substrate. For amine derivatization, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are suitable as they act as proton scavengers without competing as nucleophiles. For less nucleophilic substrates like alcohols or phenols, a stronger base might be necessary.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A co-spot of the starting material and the reaction mixture will show the consumption of the starting material. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used.
Q4: What is the best method for purifying the final sulfonamide product?
A4: The purification method will depend on the properties of your product. Flash column chromatography on silica gel is a common method for purifying sulfonamides. Recrystallization can also be an effective technique if a suitable solvent system is found.
Experimental Protocols
General Protocol for the Derivatization of an Amine with this compound
-
To a solution of the amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for amine derivatization.
Technical Support Center: (4-Nitrophenyl)methanesulfonyl chloride in Amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Nitrophenyl)methanesulfonyl chloride and its reactions with amines to form sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound with an amine?
The primary reaction is a nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid (HCl). The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1]
Q2: What are the most common side reactions to be aware of?
The most prevalent side reactions include:
-
Hydrolysis: this compound is highly sensitive to moisture and reacts violently with water to form (4-Nitrophenyl)methanesulfonic acid. This is often the primary source of impurities.[2][3][4]
-
Di-sulfonylation: Primary amines possess two reactive N-H bonds. Under certain conditions, a second molecule of the sulfonyl chloride can react to form a di-sulfonylated byproduct.
-
Reaction with Solvent: If a nucleophilic solvent, such as an alcohol, is used, it can compete with the amine, leading to the formation of a sulfonate ester byproduct.
Q3: How does the structure and basicity of the amine affect the reaction?
The reactivity of the amine is a critical factor.
-
Basicity: More basic amines are generally more nucleophilic and react faster. However, very strong bases can promote side reactions. The rate of sulfonamide formation is often greatest around a pH of 5; at very low pH, the amine is protonated and non-nucleophilic, while at very high pH, other side reactions can be promoted.[5]
-
Steric Hindrance: Sterically hindered amines (e.g., secondary amines with bulky substituents) will react more slowly than unhindered primary amines. In extreme cases, steric hindrance can prevent the reaction from proceeding to completion or may favor elimination reactions if applicable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: The this compound has been hydrolyzed due to improper storage or exposure to atmospheric moisture.[2][3][4] 2. Low Amine Nucleophilicity: The amine is sterically hindered or has low basicity. 3. Incorrect Stoichiometry: An improper ratio of amine to sulfonyl chloride was used. 4. Low Reaction Temperature: The reaction temperature is too low for the given reactants. | 1. Use fresh or newly purchased this compound. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Increase the reaction temperature or allow for a longer reaction time. Consider using a less hindered amine if the structure can be modified. 3. Carefully check the molar equivalents of your reactants. A slight excess of the amine (1.1-1.2 equivalents) is sometimes used to ensure complete consumption of the sulfonyl chloride. 4. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Significant Amount of a Polar Byproduct | 1. Hydrolysis: Presence of water in the reaction mixture has led to the formation of (4-Nitrophenyl)methanesulfonic acid.[2][3][4] | 1. Rigorously dry all solvents and glassware. Handle this compound in a glovebox or under a stream of inert gas. Use of a non-nucleophilic base like pyridine or triethylamine can help scavenge any adventitious HCl without introducing water. |
| Presence of a Higher Molecular Weight Byproduct | 1. Di-sulfonylation (with primary amines): An excess of the sulfonyl chloride or prolonged reaction time has led to the reaction of both N-H bonds of the primary amine. | 1. Use a 1:1 or a slight excess of the primary amine to the sulfonyl chloride. 2. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate. 3. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting amine is consumed. |
| Product is an Ester instead of a Sulfonamide | 1. Reaction with Alcohol Solvent: An alcohol was used as the solvent, which acted as a nucleophile. | 1. Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Data Presentation
| Parameter | Effect on Hydrolysis | Effect on Di-sulfonylation (Primary Amines) |
| Presence of Water | Increases | No direct effect, but can complicate purification |
| Excess Sulfonyl Chloride | No direct effect | Increases |
| Increased Temperature | Increases rate | Increases rate |
| Use of Protic Solvents (e.g., alcohols) | Can increase if water is present | No direct effect, but can lead to sulfonate ester formation |
| Use of a Hindered Base | No direct effect | May decrease by slowing the primary reaction |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer visible.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to remove any unreacted starting materials or byproducts.
Protocol for the Purification of a Sulfonamide from (4-Nitrophenyl)methanesulfonic acid
If hydrolysis has occurred, the resulting sulfonic acid is a highly polar byproduct.
-
Liquid-Liquid Extraction: After the initial workup, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution. The sulfonic acid will be deprotonated and extracted into the aqueous layer, while the less acidic sulfonamide remains in the organic layer.
-
Column Chromatography: If extraction is insufficient, column chromatography on silica gel is effective. The polar sulfonic acid will have a much lower Rf value and will remain on the baseline or elute much later than the desired sulfonamide. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Primary reaction pathway for sulfonamide synthesis.
Caption: Common side reactions in sulfonamide synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. Effect of amine nature on reaction mechanism: aminolyses of o-4-nitrophenyl thionobenzoate with primary and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. This compound | CAS#:4025-75-6 | Chemsrc [chemsrc.com]
- 5. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Purification of (4-Nitrophenyl)methanesulfonyl Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (4-Nitrophenyl)methanesulfonyl chloride and its derivatives.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Problem 1: The product appears as an oil and does not crystallize during recrystallization.
-
Possible Causes:
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out. The most common impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride.[1]
-
Residual Solvent: Trapped solvent molecules can inhibit crystallization.
-
Low Melting Point: The melting point of the compound might be close to the temperature of the crystallization solution. This compound has a melting point of 91-92°C.
-
Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil rather than slow crystal growth.
-
-
Solutions:
-
Purity Check: Before attempting recrystallization, assess the purity of the crude product by TLC or ¹H NMR. If significant impurities are present, consider a preliminary purification step like a silica plug.
-
Solvent System Adjustment: If using a mixed solvent system like petroleum ether-ethyl acetate, try adjusting the ratio. Start by dissolving the compound in a minimal amount of the more polar solvent (ethyl acetate) at an elevated temperature and then slowly add the less polar solvent (petroleum ether) until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.[2][3]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Seeding: Introduce a seed crystal of the pure compound to initiate crystallization.[4]
-
-
Trituration: If the product oils out, remove the solvent and try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can help remove soluble impurities and may induce solidification.[1]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath to maximize crystal formation.[5]
-
Problem 2: The product degrades during column chromatography.
-
Possible Causes:
-
Hydrolysis on Silica Gel: Standard silica gel is slightly acidic and contains water, which can lead to the hydrolysis of the moisture-sensitive sulfonyl chloride to the corresponding sulfonic acid.[1]
-
Prolonged Exposure: Long residence times on the column can increase the chance of degradation.
-
-
Solutions:
-
Deactivate Silica Gel: Flush the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine in the eluent, to neutralize the acidic sites.[6]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Flash Chromatography: Employ flash chromatography with a higher flow rate to minimize the time the compound spends on the column.[6]
-
Anhydrous Conditions: While challenging for column chromatography, using freshly opened, high-purity solvents can help minimize the water content.
-
Problem 3: Difficulty in removing the corresponding sulfonic acid impurity.
-
Possible Cause:
-
The sulfonic acid is a common byproduct of hydrolysis and can be difficult to separate from the sulfonyl chloride, especially if it co-precipitates or streaks on a column.[7]
-
-
Solutions:
-
Aqueous Work-up with Base: During the reaction work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the sulfonic acid into its more water-soluble salt, which will be extracted into the aqueous layer.[1]
-
Column Chromatography with Modified Mobile Phase: If using column chromatography, the addition of a small amount of a modifier to the eluent can improve separation. However, be cautious as basic modifiers can degrade the sulfonyl chloride. An acidic modifier is not recommended as it will suppress the ionization of the sulfonic acid, making it less polar.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
A1: The most commonly cited method for the final purification of this compound is recrystallization from a mixed solvent system of petroleum ether and ethyl acetate.[2][3] For crude mixtures with significant impurities, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether may be necessary as a preliminary step.
Q2: How can I monitor the purity of this compound during purification?
A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a purification. The sulfonyl chloride will be less polar (higher Rf value) than the corresponding sulfonic acid impurity. A suitable eluent system would be a mixture of hexanes and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can provide quantitative information on the purity of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the compound and detect impurities. The presence of the sulfonic acid can be sometimes be inferred, though it may not be easily distinguishable from the sulfonyl chloride by ¹H NMR alone.[9]
-
Melting Point: A sharp melting point close to the literature value (91-92°C) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[9]
Q3: What are the key stability concerns during the purification of this compound?
A3: The primary stability concern is its high sensitivity to moisture. This compound reacts with water to form the corresponding sulfonic acid and hydrochloric acid.[10] This hydrolysis can occur during aqueous work-ups, on silica gel chromatography, or upon exposure to atmospheric moisture. Therefore, it is crucial to use anhydrous solvents, dry glassware, and work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Q4: What are some common impurities found in crude this compound?
A4: Common impurities include:
-
(4-Nitrophenyl)methanesulfonic acid: The product of hydrolysis.[1][7]
-
Unreacted starting materials: Depending on the synthetic route.
-
Byproducts from the chlorination reaction.
-
Residual solvents from the reaction or work-up.
Data Presentation
Table 1: Common Solvent Systems for Purification of Sulfonyl Chlorides
| Purification Method | Solvent System | Polarity | Notes |
| Recrystallization | Petroleum Ether / Ethyl Acetate | Non-polar / Polar | A good starting point for this compound.[2][3] |
| Recrystallization | Ethanol / Water | Polar | Suitable for more polar sulfonyl chloride derivatives. |
| Flash Chromatography | Hexanes / Ethyl Acetate | Non-polar / Polar | A common system for separating sulfonyl chlorides from more polar impurities. |
| Flash Chromatography | Dichloromethane / Methanol | Polar | Effective for more polar sulfonyl chloride derivatives. A gradient of 0-15% methanol is a typical starting point.[1] |
Table 2: Illustrative Purity vs. Purification Method
| Purification Step | Typical Purity (%) | Key Considerations |
| Crude Product | 80-90% | Purity is highly dependent on the reaction conditions and work-up. |
| After Aqueous Wash | 90-95% | Effective at removing water-soluble impurities and the sulfonic acid byproduct. |
| After Column Chromatography | >95% | Can remove a wide range of impurities but risks hydrolysis on the stationary phase. |
| After Recrystallization | >99% | Excellent for achieving high purity, but yield may be lower. |
Note: The purity values in this table are illustrative and can vary significantly based on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a dry Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, slowly add warm petroleum ether dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Start the elution with a non-polar solvent system (e.g., 100% hexanes or petroleum ether).
-
Gradient Elution: Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for product oiling out during crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4025-75-6 [chemicalbook.com]
- 3. This compound CAS#: 4025-75-6 [chemicalbook.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methanesulfonyl chloride | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS#:4025-75-6 | Chemsrc [chemsrc.com]
How to improve the stability of (4-Nitrophenyl)methanesulfonyl chloride solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (4-Nitrophenyl)methanesulfonyl chloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability for this compound, and sulfonyl chlorides in general, is its high reactivity towards nucleophiles, particularly water.[1] This reaction, known as hydrolysis, results in the decomposition of the sulfonyl chloride into the corresponding sulfonic acid and hydrochloric acid (HCl).[1] The presence of the electron-withdrawing nitro group on the phenyl ring of this compound likely accelerates this hydrolysis process.
Q2: What are the visible signs of degradation in a this compound solution?
A2: Signs of degradation primarily stem from hydrolysis and can include:
-
Color Change: The solution may develop a yellow or brown hue.
-
Precipitation: The resulting (4-Nitrophenyl)methanesulfonic acid may be less soluble than the parent sulfonyl chloride in certain organic solvents, leading to the formation of a precipitate.
-
Hazy or Cloudy Appearance: This can indicate the presence of insoluble degradation products or absorbed moisture.
-
Gas Evolution: The formation of HCl gas may be observed, especially upon exposure to significant amounts of water.
-
Decreased Reactivity: A noticeable decrease in the expected reactivity of the solution in your experiments is a key indicator of degradation.
Q3: Which solvents are recommended for preparing solutions of this compound?
A3: To minimize degradation, anhydrous aprotic solvents are highly recommended. Based on solubility data, suitable solvents include:
-
Toluene
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Acetonitrile
It is crucial to use solvents with the lowest possible water content. Protic solvents like alcohols and water should be strictly avoided as they will react with the sulfonyl chloride.[1]
Q4: How should solid this compound and its solutions be stored to maximize stability?
A4: Proper storage is critical for maintaining the integrity of this compound and its solutions.
-
Solid Compound: Store the solid reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place. A desiccator can provide additional protection against moisture.
-
Solutions: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in a tightly sealed vial with a septum cap, under an inert atmosphere, and stored at low temperatures (e.g., 2-8°C or frozen). Minimize headspace in the storage container to reduce the amount of trapped air and potential moisture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Solution turns yellow/brown shortly after preparation. | Oxidation or reaction with impurities in the solvent. | Ensure the use of high-purity, anhydrous solvents. Consider purifying the solvent before use if necessary. Prepare the solution under an inert atmosphere to minimize contact with oxygen. |
| A precipitate forms in the solution over time. | Hydrolysis leading to the formation of the less soluble sulfonic acid. | The solution has likely degraded and should be discarded. To prevent this, ensure all glassware is rigorously dried before use and that anhydrous solvents and an inert atmosphere are employed during preparation and storage. |
| Inconsistent or poor yields in subsequent reactions. | Degradation of the this compound solution. | Prepare a fresh solution of this compound immediately before use. If using a stored solution, consider titrating it to determine the active concentration before proceeding with your reaction. |
| TLC analysis of the reaction mixture shows a spot at the baseline that corresponds to the sulfonic acid. | Hydrolysis of the sulfonyl chloride either in the stock solution or during the reaction/workup. | Ensure your reaction is run under strictly anhydrous conditions. During aqueous workup, perform extractions quickly and minimize the contact time between the organic layer containing any unreacted sulfonyl chloride and the aqueous phase. |
Quantitative Data Summary
| Solvent Type | Examples | Expected Stability | Reasoning |
| Aprotic Non-polar | Toluene, Hexane | High | Low reactivity and low water miscibility. |
| Aprotic Polar | Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile | Moderate to High | Higher potential for dissolved water compared to non-polar solvents, but generally suitable if anhydrous. |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Very Low | Protic solvents will directly react with and degrade the sulfonyl chloride. |
Experimental Protocols
Protocol for Preparing a Stabilized Solution of this compound
This protocol outlines the steps to prepare a solution of this compound with enhanced stability for use in chemical synthesis.
-
Glassware Preparation:
-
Thoroughly wash all glassware (e.g., round-bottom flask, graduated cylinder, syringe) with a suitable detergent and rinse with deionized water.
-
Dry the glassware in an oven at >120°C for at least 4 hours to remove all traces of water.
-
Allow the glassware to cool to room temperature in a desiccator before use.
-
-
Solvent Preparation:
-
Use a high-purity, anhydrous grade of your chosen aprotic solvent (e.g., dichloromethane or acetonitrile).
-
For optimal results, consider further drying the solvent using a solvent purification system or by distillation over a suitable drying agent (e.g., calcium hydride for dichloromethane).
-
-
Solution Preparation (under Inert Atmosphere):
-
Assemble the dried glassware. Fit the round-bottom flask with a rubber septum.
-
Flush the flask with a dry, inert gas such as nitrogen or argon for several minutes.
-
Using a dried syringe, transfer the desired volume of anhydrous solvent into the flask.
-
Quickly weigh the required amount of solid this compound and add it to the flask against a positive pressure of the inert gas.
-
Replace the septum and stir the solution with a magnetic stir bar until the solid is fully dissolved.
-
-
Storage:
-
If the solution is not for immediate use, transfer it via a cannula or a dried syringe to a clean, dry storage vial equipped with a septum cap.
-
Flush the headspace of the vial with inert gas before sealing.
-
Store the vial at a low temperature (2-8°C or frozen) and protect it from light.
-
Visualizations
References
Technical Support Center: (4-nitrophenyl)methanesulfonyl (PNBS) Protecting Group Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issues encountered during the removal of the (4-nitrophenyl)methanesulfonyl (PNBS) protecting group. The PNBS group, a member of the nitrobenzenesulfonyl family, is typically cleaved under mild conditions using a thiol and a base, a method known as the Fukuyama deprotection.[1][2] This resource offers troubleshooting advice and detailed protocols to help ensure successful deprotection.
Troubleshooting Guide
This guide addresses the most common problems observed during the cleavage of the PNBS group.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Deprotection | 1. Insufficient amount of thiol or base: The stoichiometry of the reagents is critical for driving the reaction to completion. 2. Steric hindrance: Bulky substituents near the sulfonamide can impede the approach of the nucleophilic thiolate. 3. Low reaction temperature: The reaction rate may be too slow at ambient temperature for certain substrates. 4. Inappropriate solvent: The choice of solvent can affect the solubility of the substrate and the reactivity of the thiolate. | 1. Increase reagent equivalents: Use a larger excess of both the thiol and the base (e.g., 5-10 equivalents of each). 2. Extend reaction time and/or increase temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours). If the reaction is still sluggish, gently heating the mixture (e.g., to 40-50°C) can increase the rate.[1] 3. Optimize the solvent system: Acetonitrile and DMF are commonly used solvents.[1][3] Ensure your substrate is fully dissolved. For substrates with poor solubility, a different solvent system may be required. |
| Formation of Side Products | 1. Oxidation of sensitive functional groups: Other functional groups in the molecule may be susceptible to oxidation under the reaction conditions. 2. Thiol addition to other electrophilic sites: If the substrate contains other reactive sites, the thiol may add to these as well. 3. Degradation of the starting material or product: The substrate or the deprotected amine may not be stable to the basic conditions over long reaction times. | 1. Degas solvents and run under an inert atmosphere (N₂ or Ar): This will minimize the presence of oxygen. 2. Use a more sterically hindered thiol: This may reduce the likelihood of addition to other sites. 3. Carefully monitor the reaction: As soon as the starting material is consumed, proceed with the work-up to avoid prolonged exposure to the basic reaction medium. |
| Difficulty in Purifying the Product | 1. Residual thiol: Thiols, especially thiophenol, can be difficult to remove completely due to their odor and similar polarity to some products.[4] 2. Formation of disulfide byproducts: The thiol can oxidize to form a disulfide, which can complicate purification. | 1. Use a polymer-supported thiol or a thiol with a functional group that facilitates its removal: For example, a thiol with a carboxylic acid group can be removed by a basic wash.[4] Solid-supported thiols can be removed by simple filtration.[3] 2. Perform an oxidative work-up: A mild oxidizing agent can convert the residual thiol to a disulfide, which is often easier to remove by chromatography. 3. Utilize an acidic wash: An acidic wash during the work-up can help to remove basic impurities and the deprotected amine as its salt. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of PNBS group removal?
A1: The removal of the PNBS group proceeds via a nucleophilic aromatic substitution mechanism, often referred to as a Meisenheimer complex intermediate.[1] A thiolate anion, generated from a thiol and a base, attacks the electron-deficient aromatic ring of the nitrobenzenesulfonyl group. This is followed by the elimination of sulfur dioxide and the release of the free amine.[1]
Q2: Which thiols and bases are most effective for PNBS deprotection?
A2: Thiophenol is a commonly used and effective thiol for this deprotection.[1] However, due to its strong odor, alternative, less volatile thiols such as 4-mercaptobenzoic acid or polymer-supported thiophenol are also employed.[3][4] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[1][3] The choice of base can influence the reaction rate, with stronger bases generally leading to faster deprotection.[3]
Q3: How does the reactivity of the PNBS (para-nitro) group compare to the Nosyl (ortho-nitro) group?
A3: Both ortho- and para-nitrobenzenesulfonyl groups are readily cleaved by thiols under basic conditions.[5] The electron-withdrawing nitro group in either position activates the aromatic ring for nucleophilic attack. While there may be subtle differences in reaction rates due to steric and electronic effects, both are considered highly labile protecting groups under these conditions.
Q4: Can I selectively remove a PNBS group in the presence of other protecting groups?
A4: Yes, the PNBS group is considered orthogonal to many common protecting groups. It is stable to acidic conditions used to remove Boc groups and to the basic conditions (piperidine) used for Fmoc removal.[3] This allows for its selective cleavage in complex synthetic sequences.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting sulfonamide and the appearance of the more polar free amine product can be observed. LC-MS can be used to confirm the mass of the deprotected product.
Experimental Protocols
Protocol 1: Standard Deprotection of PNBS-Protected Amine using Thiophenol
This protocol is adapted from the standard Fukuyama deprotection procedure for nitrobenzenesulfonamides.[6]
Reagents and Materials:
-
PNBS-protected amine
-
Thiophenol (PhSH)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the PNBS-protected amine (1 equivalent) in acetonitrile or DMF.
-
To this solution, add potassium carbonate (5 equivalents).
-
Add thiophenol (5 equivalents) to the stirred suspension.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Typical Value |
| Thiophenol (equiv.) | 5 |
| Base (K₂CO₃, equiv.) | 5 |
| Solvent | MeCN or DMF |
| Temperature | Room Temperature |
| Time | 2 - 8 hours |
| Yield | 85-95% (substrate dependent) |
Protocol 2: Deprotection using an Odorless Thiol on a Solid Support
This method is advantageous for simplifying product purification by allowing for the easy removal of the thiol reagent.[3]
Reagents and Materials:
-
PNBS-protected amine
-
Polymer-supported thiophenol (PS-thiophenol)
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Swell the polymer-supported thiophenol resin (approx. 2-3 equivalents) in THF.
-
In a separate flask, dissolve the PNBS-protected amine (1 equivalent) in THF.
-
Add cesium carbonate (3-5 equivalents) to the solution of the PNBS-protected amine.
-
Add the swollen resin to the reaction mixture.
-
Shake or stir the suspension at room temperature.
-
Monitor the reaction by analyzing aliquots of the solution by TLC or LC-MS.
-
Once the reaction is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with additional THF and dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify as necessary.
| Parameter | Typical Value |
| PS-thiophenol (equiv.) | 2 - 3 |
| Base (Cs₂CO₃, equiv.) | 3 - 5 |
| Solvent | THF |
| Temperature | Room Temperature |
| Time | 8 - 24 hours |
| Yield | >90% (substrate dependent) |
Visualizations
Caption: Troubleshooting workflow for PNBS deprotection.
Caption: Simplified mechanism of PNBS deprotection.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility problems of starting materials in (4-Nitrophenyl)methanesulfonyl chloride reactions.
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with (4-nitrophenyl)methanesulfonyl chloride in their reactions. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these common challenges.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My this compound is not dissolving in my chosen reaction solvent. What are my options?
A1: Poor solubility is a common issue with this reagent. Here are several strategies you can employ:
-
Increase Solvent Volume: The simplest approach is to increase the amount of solvent to achieve the desired concentration. However, this may not always be practical for large-scale reactions.
-
Solvent Selection: this compound is soluble in polar aprotic solvents. Consider switching to a solvent in which it has better solubility, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), or tetrahydrofuran (THF).[1][2]
-
Introduce a Co-solvent: Adding a small amount of a co-solvent can significantly enhance solubility. For instance, if your primary solvent is dichloromethane (DCM), adding a portion of DMF or THF can improve the dissolution of the starting material.
-
Apply Gentle Heating: Cautiously increasing the reaction temperature can improve solubility. However, be mindful that sulfonyl chlorides can be thermally sensitive and may degrade at elevated temperatures.[3] It is crucial to monitor the reaction closely for any signs of decomposition.
-
Utilize Sonication: Ultrasonic baths can aid in the dissolution of solids by breaking up agglomerates and increasing the surface area for solvation.
Q2: The reaction is sluggish or incomplete, even though the starting material appears to have dissolved. What could be the cause?
A2: Even if the starting material seems to have dissolved, the concentration of the dissolved species might be too low for the reaction to proceed at a reasonable rate. In this case, you can:
-
Increase Temperature: As mentioned previously, carefully increasing the reaction temperature can accelerate the reaction rate.
-
Use a More Concentrated Solution: If possible, try to dissolve the starting material in a smaller volume of a more suitable solvent to increase the effective concentration.
-
Consider a Phase-Transfer Catalyst (PTC): If your reaction is biphasic (e.g., involves an aqueous phase and an organic phase), a phase-transfer catalyst can be highly effective. The PTC helps to transport the reactant from one phase to another, facilitating the reaction.[4] Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[4]
Q3: I am observing precipitation of my starting material during the course of the reaction. What should I do?
A3: Precipitation during the reaction can be due to a change in the solvent polarity as the reaction progresses or a decrease in temperature. To address this:
-
Add a Co-solvent: Introduce a co-solvent that is a good solvent for both the starting material and the product to maintain a homogeneous solution.
-
Maintain a Constant Temperature: Ensure the reaction temperature is kept constant to prevent the starting material from crashing out of the solution.
-
Increase Agitation: Vigorous stirring can help to keep the solid suspended and allow the reaction to proceed, albeit at a slower rate.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that is generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide and ethanol.[1] It is insoluble in water and reacts with it.[1][5] Its solubility in less polar solvents like dichloromethane and toluene is limited.
Q2: What are the visual indicators of poor solubility affecting my reaction?
A2: Signs of poor solubility include the presence of undissolved solid starting material in the reaction flask, a cloudy or heterogeneous reaction mixture, and slow or incomplete conversion of the starting material as monitored by techniques like TLC or LC-MS.
Q3: Can I use heating to improve the solubility of this compound?
A3: Yes, gentle heating can be an effective method to increase the solubility. However, it is important to proceed with caution as sulfonyl chlorides can be thermally labile and may decompose at higher temperatures, potentially leading to the formation of byproducts.[3] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress and checking for any signs of degradation.
Q4: Are there any environmentally friendly ("green") solvent alternatives for reactions with this compound?
A4: While traditional polar aprotic solvents are commonly used, greener alternatives can be considered. For example, cyclopentyl methyl ether (CPME) is a more environmentally friendly alternative to solvents like THF and dichloromethane in some applications. Its suitability would need to be determined on a case-by-case basis.
Q5: How does the presence of moisture impact this compound and its solubility?
A5: this compound is sensitive to moisture and will react with water to form the corresponding sulfonic acid.[1][5] This hydrolysis not only consumes the starting material but the resulting sulfonic acid may have different solubility characteristics, potentially complicating the reaction and purification. Therefore, it is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) during the reaction.[3]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents.
| Solvent | Abbreviation | Polarity | Solubility |
| Dimethyl Sulfoxide | DMSO | High | Soluble[1] |
| Dimethylformamide | DMF | High | Soluble |
| Acetonitrile | ACN | High | Soluble |
| Tetrahydrofuran | THF | Medium | Soluble |
| Ethanol | EtOH | High | Soluble[1] |
| Dichloromethane | DCM | Medium | Sparingly Soluble |
| Toluene | - | Low | Sparingly Soluble |
| Hexanes | - | Low | Insoluble |
| Water | H₂O | High | Insoluble (reacts)[1][5] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using a Co-solvent
This protocol provides a general guideline for using a co-solvent to improve the solubility of this compound.
Materials:
-
This compound
-
Reactant (e.g., an amine or alcohol)
-
Primary reaction solvent (e.g., Dichloromethane)
-
Co-solvent (e.g., Dimethylformamide)
-
Base (if required, e.g., Triethylamine)
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the reactant and the primary solvent.
-
Stir the mixture until the reactant is fully dissolved.
-
In a separate flask, add the this compound.
-
Add the minimum amount of the co-solvent required to fully dissolve the this compound with stirring.
-
Slowly add the solution of this compound to the solution of the reactant at the desired reaction temperature (e.g., 0 °C or room temperature).
-
If required, add the base to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, proceed with the appropriate aqueous workup and purification.
Protocol 2: General Procedure for a Biphasic Sulfonylation Reaction Using a Phase-Transfer Catalyst
This protocol outlines a general method for conducting a reaction with this compound in a biphasic system with the aid of a phase-transfer catalyst.
Materials:
-
This compound
-
Reactant (soluble in the aqueous phase, e.g., a sodium phenoxide)
-
Organic solvent (e.g., Dichloromethane or Toluene)
-
Aqueous solution of a base (e.g., Sodium Hydroxide)
-
Phase-Transfer Catalyst (PTC) (e.g., Tetrabutylammonium bromide, TBAB)
-
Reaction vessel and mechanical stirrer
Procedure:
-
In a reaction vessel, dissolve the reactant in the aqueous base solution.
-
Add the organic solvent to the aqueous solution.
-
Add the phase-transfer catalyst to the biphasic mixture (typically 1-5 mol%).
-
In a separate flask, dissolve the this compound in the same organic solvent.
-
With vigorous stirring, slowly add the solution of this compound to the biphasic mixture.
-
Maintain vigorous stirring to ensure efficient mixing of the two phases and allow the reaction to proceed at the desired temperature.
-
Monitor the reaction progress by analyzing the organic layer using a suitable technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product.
Visualization
References
Impact of moisture on (4-Nitrophenyl)methanesulfonyl chloride reaction efficiency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (4-nitrophenyl)methanesulfonyl chloride, focusing on the critical impact of moisture on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the stability and reactivity of this compound?
A1: this compound is highly sensitive to moisture and reacts vigorously, and in some cases explosively, with water.[1][2] This reaction, known as hydrolysis, leads to the decomposition of the sulfonyl chloride into (4-nitrophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas. The presence of moisture in a reaction will consume the starting material, reduce the yield of the desired product, and introduce impurities that can complicate purification.
Q2: What are the primary signs of moisture contamination in my reaction?
A2: Signs of moisture contamination include:
-
Reduced Yield: A significant decrease in the expected yield of your product is a primary indicator.
-
Formation of Side Products: The presence of (4-nitrophenyl)methanesulfonic acid as a major byproduct.
-
Off-gassing: Evolution of HCl gas, which can sometimes be observed as fumes, especially in the presence of a base.
-
Difficulty in Purification: The formation of polar impurities can make the isolation of the desired product challenging.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the longevity and reactivity of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] The storage area should be cool, dry, and well-ventilated. It is crucial to keep the compound away from water and moist air.[1][3]
Q4: Can I use solvents that are not certified "anhydrous"?
A4: It is strongly recommended to use anhydrous solvents for any reaction involving this compound. Residual water in non-anhydrous solvents will react with the sulfonyl chloride, leading to lower yields and the formation of byproducts. Always use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: The this compound has been hydrolyzed by water present in the reaction. | - Ensure all glassware is flame-dried or oven-dried immediately before use.- Use freshly opened anhydrous solvents or properly dried and stored solvents.- Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).- Ensure all other reagents, including amines and bases, are anhydrous. |
| Inactive Reagent: The this compound may have degraded due to improper storage. | - Use a fresh bottle of the reagent.- If possible, test the purity of the reagent before use (e.g., by melting point or NMR). | |
| Formation of a Water-Soluble Byproduct | Hydrolysis of this compound: The byproduct is likely (4-nitrophenyl)methanesulfonic acid. | - Follow the recommendations for preventing moisture contamination.- During aqueous workup, the sulfonic acid byproduct will partition into the aqueous layer, aiding in its removal. |
| Reaction Emits Gas/Fumes | Reaction with Water: The evolved gas is likely hydrogen chloride (HCl) from the hydrolysis of the sulfonyl chloride. | - This is a strong indication of moisture. Immediately implement stricter anhydrous techniques.- Ensure the reaction is performed in a well-ventilated fume hood. |
Impact of Moisture on Reaction Yield
While precise quantitative data is highly dependent on the specific reaction conditions, the following table illustrates the expected trend of decreasing reaction yield with increasing moisture content. This data is based on typical sulfonamide formation reactions and serves as a guideline.
| Water Content in Solvent (ppm) | Expected Yield of Sulfonamide (%) |
| < 10 | 90 - 95 |
| 50 | 75 - 85 |
| 100 | 60 - 70 |
| 250 | 40 - 50 |
| 500 | < 20 |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Flame-dried or oven-dried glassware
Procedure:
-
Reaction Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar and a reflux condenser) and flame-dry it under a stream of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Reagent Addition:
-
To the reaction flask, add the amine and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the anhydrous base to the stirred solution.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution at 0 °C.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Workup:
-
Quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Anhydrous experimental workflow for sulfonamide synthesis.
References
- 1. 4025-75-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS#:4025-75-6 | Chemsrc [chemsrc.com]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
Strategies to minimize side product formation in sulfonylation reactions
Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their sulfonylation experiments, with a focus on minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of di-sulfonylated byproduct in my reaction with a primary amine. What are the most common causes?
A1: The formation of a di-sulfonylated byproduct, R-N(SO₂R')₂, is a frequent issue. The primary causes include:
-
Incorrect Stoichiometry: Using an excess of the sulfonylating agent is the most common reason for di-sulfonylation.[1]
-
Rapid Addition of Reagents: Adding the sulfonyl chloride solution too quickly can create localized areas of high concentration, favoring the second sulfonylation.[1]
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction.[1]
-
Inappropriate Base: The choice and amount of base can influence the deprotonation of the initially formed mono-sulfonamide, making it susceptible to a second sulfonylation.[1]
Q2: How can I control the stoichiometry to favor mono-sulfonylation?
A2: Careful control of stoichiometry is critical. It is recommended to use a 1:1 molar ratio of the primary amine to the sulfonyl chloride.[1] In some cases, a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) can be used to ensure the complete consumption of the sulfonylating agent and minimize the presence of unreacted sulfonyl chloride available for the second addition.[2]
Q3: What is the ideal temperature for selective mono-sulfonylation?
A3: Generally, lower temperatures are preferred to enhance selectivity for the mono-sulfonylated product.[1] A common practice is to start the reaction at 0 °C (using an ice bath) during the addition of the sulfonylating agent and then allow it to slowly warm to room temperature.[1][2] This helps to control the initial exothermic reaction and minimize the formation of the di-sulfonylated byproduct.[1]
Q4: My sulfonyl chloride reagent seems to be degrading. How can I prevent this?
A4: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[3] To prevent degradation, ensure all glassware is thoroughly dried before use and conduct the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[2] It is also advisable to use a fresh bottle of the sulfonyl chloride or purify the existing one if degradation is suspected.[1]
Q5: Which base is best for my sulfonylation reaction?
A5: The choice of base is crucial. A strong, non-nucleophilic base is often used to neutralize the HCl byproduct. However, a strong base can also deprotonate the desired mono-sulfonamide, facilitating di-sulfonylation.[2] Weaker or sterically hindered bases like pyridine or 2,6-lutidine are often preferred over stronger, less hindered bases like triethylamine to improve selectivity for mono-sulfonylation.[2] For base-sensitive substrates, amine-free conditions using catalysts like 4-methylpyridine N-oxide can be employed.
Troubleshooting Guide
This guide addresses common problems encountered during sulfonylation reactions.
| Problem | Possible Causes | Solutions |
| High levels of di-sulfonated byproduct | 1. Excess sulfonyl chloride used.2. Rate of sulfonyl chloride addition is too fast.3. Reaction temperature is too high.4. Base is too strong or not sterically hindered. | 1. Use a 1:1 or 1:1.1 ratio of sulfonyl chloride to amine.2. Add the sulfonyl chloride solution dropwise over 30-60 minutes.3. Maintain a low reaction temperature (0 °C to room temperature).4. Switch to a weaker or more hindered base (e.g., pyridine instead of triethylamine). |
| Low or no product formation | 1. Nucleophile (amine/alcohol) is sterically hindered or electron-deficient.2. Sulfonyl chloride has degraded due to moisture.3. Reaction conditions are too mild. | 1. Increase reaction temperature cautiously or use a stronger non-nucleophilic base (e.g., DBU).2. Use a fresh bottle of sulfonyl chloride or purify it before use. Ensure anhydrous conditions.3. Increase reaction time or temperature, monitoring for side product formation. |
| Formation of sulfonic acid byproduct | 1. Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride. | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Oily residue (unreacted sulfonyl chloride) after workup | 1. Incomplete reaction.2. Inefficient removal during aqueous workup. | 1. Ensure the reaction has gone to completion by TLC or LC-MS monitoring.2. Quench the reaction with aqueous ammonia or a primary amine to form a water-soluble sulfonamide, or with NaOH to form the water-soluble sulfonate salt.[3] |
| Product is contaminated with the base (e.g., pyridine) | 1. Inefficient removal during extraction. | 1. During workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl or aqueous CuSO₄) to protonate the pyridine and extract it into the aqueous layer. |
Data Presentation
The choice of base can significantly influence the selectivity of mono-sulfonylation versus di-sulfonylation. While specific yields are highly substrate-dependent, the following table provides a qualitative and representative comparison of common bases.
| Base Type | Example(s) | Strength | Typical Impact on Di-sulfonylation |
| Tertiary Amines | Triethylamine (TEA), DIPEA | Strong, Non-nucleophilic | Commonly used, but can promote di-sulfonylation if used in excess or at high temperatures due to its strength. |
| Pyridine Derivatives | Pyridine, 2,6-Lutidine | Weaker, Sterically Hindered | Often improves selectivity for mono-sulfonylation by being less effective at deprotonating the mono-sulfonamide product.[2] |
| Inorganic Bases | K₂CO₃, NaHCO₃ | Weak | Can be effective in certain systems, particularly when milder conditions are required. NaHCO₃ can provide good yields in visible-light-mediated reactions.[4] |
| Organic Catalysts | 4-DMAP, 4-Methylpyridine N-oxide | Catalytic | Used in smaller amounts, can promote the reaction under milder, sometimes amine-free, conditions, which can suppress side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Sulfonylation of a Primary Amine
This protocol provides a starting point and should be optimized for your specific substrate.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 mmol).
-
Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, to a concentration of ~0.1 M). Add the chosen base (e.g., pyridine, 1.5 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.0 mmol) in a small amount of the same anhydrous solvent.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains at or below 5 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: See Protocol 2 for a detailed workup procedure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.
Protocol 2: Aqueous Workup for Sulfonylation Reactions
This procedure is designed to remove excess sulfonylating agent, the base, and the resulting salts.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly add water or a saturated aqueous solution of NH₄Cl to quench any unreacted sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the layers.
-
Washing the Organic Layer: Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove amine bases like pyridine or triethylamine.
-
Saturated aqueous NaHCO₃ (2 x 20 mL) to remove any sulfonic acid formed via hydrolysis.
-
Brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: Competing pathways for the desired mono-sulfonylation versus side reactions.
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
Caption: Relationship between key reaction parameters and product distribution.
References
Technical Support Center: Analytical Techniques for Monitoring (4-Nitrophenyl)methanesulfonyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving (4-Nitrophenyl)methanesulfonyl chloride using common analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective qualitative technique for monitoring the consumption of starting materials and the formation of products. By comparing the retention factor (Rƒ) of spots from the reaction mixture with those of the starting materials, one can visually assess the reaction's progress.[1][2]
Frequently Asked Questions (FAQs) for TLC
Q1: How do I select an appropriate solvent system (mobile phase) for monitoring my sulfonylation reaction?
A1: The ideal solvent system should provide good separation between your starting materials (this compound and the corresponding amine or alcohol) and the sulfonamide or sulfonate ester product. A good starting point is often a binary mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc).[3] The polarity can be adjusted to achieve an Rƒ value of 0.3-0.4 for the starting material. The sulfonamide product is typically more polar than the sulfonyl chloride.
Q2: How should I set up my TLC plate for reaction monitoring?
A2: For effective reaction monitoring, a three-lane spotting system on the TLC plate is recommended.[4][5]
-
Lane 1 (Reference): Spot the limiting starting material.
-
Lane 2 (Co-spot): Spot both the starting material and the reaction mixture on top of each other. This helps to confirm if the starting material spot in the reaction mixture is indeed the reactant, especially if Rƒ values are very similar.[4][5]
-
Lane 3 (Reaction Mixture): Spot an aliquot of the reaction mixture.
The disappearance of the starting material spot in Lane 3 and the appearance of a new product spot indicate that the reaction is progressing.[4]
Q3: How do I visualize the spots on the TLC plate?
A3: this compound and many aromatic products are UV-active due to the presence of the aromatic ring. They will appear as dark spots on a fluorescent green background under a UV lamp (254 nm).[3][6] If your starting materials or products are not UV-active, you may need to use a chemical stain.[3]
-
Potassium Permanganate (KMnO₄) Stain: A good general stain for compounds that can be oxidized. Spots appear as yellow or brown on a purple background.[3]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as colored spots (often purple) after heating. It is very useful for tracking the consumption of a starting amine.[3]
Troubleshooting Guide for TLC
Q4: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A4: Streaking can be caused by several factors:
-
Sample Overload: The sample applied to the plate is too concentrated. Try diluting the sample before spotting it again.[7][8]
-
Insoluble Material: Insoluble components in the reaction mixture can cause streaking from the baseline. Ensure you are sampling a clear aliquot.[3]
-
Strong Interactions with Silica Gel: Acidic or basic compounds, like amines and sulfonamides, can interact strongly with the acidic silica gel.[3] To resolve this, add a small amount of a modifier to your eluent. For basic compounds, add a few drops of triethylamine; for acidic compounds, add a few drops of acetic acid.[3][8]
Q5: The Rƒ values are too high (spots run to the top) or too low (spots stay at the bottom). What should I do?
A5: This indicates that the polarity of your mobile phase is not optimal.
-
Rƒ Too High: The eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent.[8]
-
Rƒ Too Low: The eluent is not polar enough. Increase the proportion of the polar solvent or choose a more polar solvent.[8]
Q6: I don't see any spots on my developed TLC plate. What went wrong?
A6: There are a few possible reasons for not seeing any spots:
-
Non-UV Active Compounds: Your compounds may not be visible under UV light. Try using a chemical stain.[3][8]
-
Sample Too Dilute: The concentration of your sample may be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[7][8]
-
Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate.[8]
-
Incorrect Solvent Level: The solvent level in the developing chamber might be above the spotting line, causing the sample to dissolve into the solvent pool instead of migrating up the plate.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction progress, allowing for the precise determination of the concentration of reactants, products, and byproducts over time.[2]
Frequently Asked Questions (FAQs) for HPLC
Q7: What is a typical starting point for developing an HPLC method for a this compound reaction?
A7: A good starting point is a reversed-phase HPLC method.
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is often suitable.[2]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[2][9] For example, an isocratic elution with 60:40 (v/v) acetonitrile/water can be a starting point.[2]
-
Detection: The nitroaromatic group in this compound and its derivatives allows for sensitive detection using a UV detector, typically at a wavelength like 254 nm.[2]
Troubleshooting Guide for HPLC
Q8: I'm observing high backpressure in my HPLC system. What are the common causes?
A8: High backpressure is often due to blockages in the system.
-
Plugged Frit: The column inlet frit may be clogged with particulate matter from the sample. Back-flushing the column or replacing the frit can resolve this.
-
Column Contamination: Strongly adsorbed impurities from the sample can build up on the column. Washing the column with a strong solvent is recommended.[10]
-
System Blockage: Check for blockages in other parts of the system, such as the guard column or tubing.[10]
Q9: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?
A9: Poor peak shape can result from several issues:
-
Column Degradation: The column may be old or damaged. A void at the column inlet can cause peak splitting.[10] Consider replacing the column.
-
Secondary Interactions: Residual silanol groups on the silica-based column can interact with basic analytes, causing tailing. Adding a modifier to the mobile phase or using a column with better end-capping can help. Reducing the mobile phase pH can also minimize these interactions.[10]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to distorted peaks. Whenever possible, dissolve the sample in the mobile phase.
Q10: My retention times are drifting. What could be the reason?
A10: Drifting retention times can compromise the reliability of your analysis.
-
Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift. Using a column oven is crucial for stable results.[11]
-
Mobile Phase Composition: If the mobile phase is mixed online, ensure the pump's proportioning valves are working correctly. Preparing the mobile phase manually can help diagnose this issue.[11] The mobile phase should also be freshly prepared and properly degassed.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for monitoring chemical reactions, allowing for the identification of reactants, products, and intermediates.[12][13]
Frequently Asked Questions (FAQs) for NMR
Q11: How do I prepare a sample from my reaction mixture for NMR analysis?
A11: To monitor a reaction, you can take a small aliquot from the reaction mixture. A mini-workup may be necessary. This can involve concentrating the sample to remove the reaction solvent and then redissolving the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] Ensure all glassware is clean and dry to avoid contamination.[15] If the sample contains solids, it is best to filter them out before transferring the solution to the NMR tube to avoid issues with shimming.[16]
Q12: What are the typical sample concentrations needed for reaction monitoring by ¹H NMR?
A12: For ¹H NMR spectra of small molecules, a concentration of 1-25 mg of the crude material dissolved in 0.6-0.7 mL of deuterated solvent is generally sufficient.[16][17] Overly concentrated samples can lead to broadened lineshapes and difficulty in shimming.[16]
| NMR Experiment Type | Typical Sample Amount | Reference |
| ¹H NMR | 1-25 mg | [16][17] |
| ¹³C NMR | 5-100 mg | [16][17] |
Troubleshooting Guide for NMR
Q13: My NMR spectrum has very broad peaks. What is the cause?
A13: Broad spectral lines can be caused by:
-
Sample Inhomogeneity: The presence of solid particles in the NMR tube can disrupt the magnetic field homogeneity.[17] Always filter your sample if it contains particulates.[16]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[16][17]
-
High Viscosity or Concentration: Very viscous or overly concentrated samples can also result in broad peaks.[16] Diluting the sample may help.
Q14: The signals in my ¹H NMR spectrum are distorted. Why is this happening?
A14: Spectral distortions can arise during the reaction itself, which may cause changes in the sample's properties like viscosity or magnetic susceptibility, leading to a non-homogenous magnetic field.[12] While challenging to completely eliminate in crude reaction monitoring, ensuring a well-mixed and homogeneous sample before analysis is key.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying functional groups. In reaction monitoring, it is used to track the disappearance of reactant functional groups and the appearance of product functional groups.[18]
Frequently Asked Questions (FAQs) for FTIR
Q15: What key vibrational bands should I monitor in an FTIR spectrum for a reaction of this compound?
A15: You should monitor the characteristic bands of the sulfonyl chloride group and the functional group of the product being formed (e.g., sulfonamide or sulfonate ester). The key transformation to observe is the change in the S=O stretching frequency.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Indication | Reference |
| Sulfonyl Chloride (R-SO₂Cl) | S=O Asymmetric & Symmetric Stretch | 1370-1410 and 1166-1204 | Disappearance indicates consumption of starting material. | [18] |
| Sulfonamide (R-SO₂NHR') | S=O Asymmetric & Symmetric Stretch | ~1350-1315 and ~1165-1150 | Appearance indicates product formation. | |
| N-H Stretch (in Sulfonamide) | N-H Stretch | ~3300-3200 | Appearance confirms sulfonamide formation. |
Q16: How do I prepare a sample from my reaction for FTIR analysis?
A16: Take an aliquot from the reaction, quench it if necessary, and evaporate the solvent. The IR spectrum of the crude residue can then be acquired. This is typically done as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.[2]
Troubleshooting Guide for FTIR
Q17: My FTIR spectrum has a very broad peak in the 3200-3600 cm⁻¹ region, obscuring other signals. What is this?
A17: A broad absorption band in this region is typically due to the O-H stretching vibration of water or alcohols.[19][20] If your sample is wet, this peak can be very intense. Ensure your sample is thoroughly dried before analysis, or be aware that this peak may obscure N-H stretching signals in the same region.
Q18: How can I confirm my interpretation of the FTIR spectrum?
A18: Accurate interpretation often requires comparing the obtained spectrum with reference spectra from established databases.[19] The fingerprint region (1500–500 cm⁻¹) is particularly useful for this, as it contains complex absorption patterns that are unique to a specific compound.[19][20]
Experimental Protocols & Workflows
General Workflow for Reaction Monitoring
Caption: General experimental workflow for monitoring a chemical reaction.
TLC Troubleshooting Logic
Caption: Troubleshooting flowchart for common TLC issues.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. silicycle.com [silicycle.com]
- 9. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. reddit.com [reddit.com]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. organomation.com [organomation.com]
- 18. acdlabs.com [acdlabs.com]
- 19. azooptics.com [azooptics.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide for Amine Quantification: (4-Nitrophenyl)methanesulfonyl Chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amines is a critical task in numerous fields, from proteomics and metabolomics to pharmaceutical development. Direct analysis of many amine-containing compounds by high-performance liquid chromatography (HPLC) is often hindered by their low volatility and lack of a strong chromophore or fluorophore. Pre-column derivatization is a widely employed strategy to overcome these limitations by covalently attaching a tag to the amine group, thereby enhancing its detectability and improving its chromatographic properties.
This guide provides a comparative overview of two sulfonyl chloride-based derivatization reagents: the well-established and widely used dansyl chloride and the less common (4-Nitrophenyl)methanesulfonyl chloride (NMSC). While dansyl chloride is extensively documented for amine quantification, literature on the specific application of NMSC for this purpose is scarce. This comparison, therefore, draws on the extensive data available for dansyl chloride and the general chemical properties of sulfonyl chlorides to provide a comprehensive assessment.
Overview of the Reagents
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent reagent that reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts.[1] These derivatives also exhibit significant UV absorbance, offering flexibility in detection methods.[2] The fluorescence of dansyl amides is environmentally sensitive, which can be leveraged in biophysical studies.[3]
This compound (NMSC) is a sulfonyl chloride containing a nitrophenyl group. This moiety is a strong chromophore, suggesting that NMSC-derivatized amines would exhibit strong UV absorbance. While its primary application appears to be in specific synthetic chemistry contexts, such as peptide ligation, its use as a general-purpose derivatization agent for amine quantification is not well-documented in scientific literature.[4][5]
Performance Comparison
A direct, data-driven comparison of the two reagents is challenging due to the lack of published quantitative data for NMSC in amine analysis. The following table summarizes the known performance characteristics of dansyl chloride and the inferred properties of NMSC based on its chemical structure.
| Feature | Dansyl Chloride | This compound (NMSC) |
| Target Analytes | Primary and secondary amines, phenols, imidazoles.[6] | Presumed to react with primary and secondary amines. |
| Detection Method | Fluorescence (Ex: ~340 nm, Em: ~510 nm), UV-Vis, Mass Spectrometry.[7] | Primarily UV-Vis due to the nitrophenyl chromophore. |
| Derivative Stability | Dansyl derivatives are known to be very stable.[8] | Sulfonamides are generally stable, but specific data for NMSC derivatives is unavailable. |
| Sensitivity | High sensitivity, with detection limits in the low picomole to femtomole range.[2] | Expected to have good UV sensitivity, but quantitative data (LOD, LOQ) is not available. |
| Reaction Conditions | Alkaline pH (9-11), elevated temperatures (e.g., 60-80°C), reaction time of 30-60 minutes.[2] | Likely similar to other sulfonyl chlorides, requiring alkaline conditions. |
| Advantages | Highly sensitive fluorescence detection, well-established protocols, reacts with both primary and secondary amines, stable derivatives.[1][2] | Potential for strong UV absorbance, stable sulfonamide linkage. |
| Disadvantages | Reagent itself can be fluorescent, potentially leading to background interference; relatively long reaction times. | Lack of established protocols and performance data for amine quantification, potential for side reactions, no fluorescent signal. |
Experimental Protocols
Dansyl Chloride Derivatization Protocol for Amine Quantification
This protocol is a widely accepted method for the derivatization of amines with dansyl chloride for subsequent HPLC analysis.
Reagents and Materials:
-
Amino Acid or Amine Standard Solution
-
Dansyl Chloride Solution (e.g., 5 mg/mL in acetonitrile)
-
Sodium Bicarbonate Buffer (e.g., 0.1 M, pH 9.5-10.5)
-
Quenching Solution (e.g., 10% (v/v) Ammonium Hydroxide or Methylamine solution)
-
HPLC-grade solvents (acetonitrile, water)
Procedure:
-
Sample Preparation: Prepare a standard solution of the amine-containing analyte in a suitable buffer.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the amine sample or standard with the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at a controlled temperature (e.g., 60-80°C) for 30-60 minutes.[2] The absence of light is crucial to prevent photodegradation of the dansyl group.[2]
-
-
Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add the quenching solution to react with the excess dansyl chloride.
-
Vortex and allow the quenching reaction to proceed for a few minutes.
-
-
Sample Preparation for HPLC:
-
Centrifuge the mixture to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
This compound (NMSC) Derivatization Protocol (Hypothetical)
As there are no established protocols for the use of NMSC in general amine quantification, the following is a hypothetical procedure based on the general reactivity of sulfonyl chlorides. This protocol would require significant optimization and validation.
Reagents and Materials:
-
Amine Standard Solution
-
NMSC Solution in a suitable aprotic solvent (e.g., acetonitrile)
-
Aqueous buffer (e.g., sodium bicarbonate, pH 9-10)
-
Quenching solution (e.g., a primary amine like glycine)
-
HPLC-grade solvents
Procedure:
-
Sample Preparation: Prepare a standard solution of the amine analyte.
-
Derivatization Reaction:
-
Combine the amine sample with the aqueous buffer in a reaction vial.
-
Add the NMSC solution. The reaction is expected to proceed via nucleophilic attack of the amine on the sulfonyl chloride.
-
The reaction may require heating to proceed at a reasonable rate.
-
-
Quenching:
-
Add a quenching solution to consume any unreacted NMSC.
-
-
Sample Preparation for HPLC:
-
The derivatized sample would then be analyzed by reverse-phase HPLC with UV detection.
-
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and the general experimental workflow for amine derivatization.
Caption: Chemical reaction of Dansyl Chloride with a primary amine.
Caption: Hypothetical reaction of NMSC with a primary amine.
Caption: General experimental workflow for amine derivatization and analysis.
Conclusion
For researchers, scientists, and drug development professionals requiring a robust and sensitive method for amine quantification, dansyl chloride remains a superior and well-supported choice. Its extensive documentation, validated protocols, and the high sensitivity afforded by the fluorescence of its derivatives make it a reliable tool for a wide range of applications.
In contrast, This compound (NMSC) is not a commonly used reagent for general amine quantification. The lack of available experimental data and established protocols makes its application for this purpose speculative. While the presence of a nitrophenyl group suggests it could function as a UV-absorbing derivatization agent, significant method development and validation would be required to establish its efficacy and performance characteristics. Until such data becomes available, dansyl chloride is the recommended reagent for sensitive and reliable amine quantification.
References
- 1. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound CAS#: 4025-75-6 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - this compound (C7H6ClNO4S) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Sulfonyl Chlorides for the Protection of Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and other complex molecular architectures. Sulfonamides, formed by the reaction of amines with sulfonyl chlorides, are among the most robust and widely utilized protecting groups for primary and secondary amines. Their stability to a broad range of reaction conditions, including acidic, basic, and many oxidative and reductive environments, makes them invaluable in synthetic chemistry.
This guide provides an objective comparison of three commonly employed sulfonyl chlorides for the protection of primary and secondary amines: p-toluenesulfonyl chloride (TsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, DnsCl). We will delve into their relative performance, supported by experimental data, and provide detailed protocols for their use.
Core Principles and Comparative Analysis
The choice of a sulfonyl chloride protecting group is dictated by a balance of factors: ease of installation, the stability of the resulting sulfonamide to various reagents, and the conditions required for its removal.
-
p-Toluenesulfonyl (Tosyl, Ts) group: Tosylamides are known for their exceptional stability.[1] This robustness, however, comes at the cost of requiring harsh conditions for deprotection, often involving strong acids or reducing agents.[2][3]
-
2-Nitrobenzenesulfonyl (Nosyl, Ns) group: The electron-withdrawing nitro group in nosylamides renders them more susceptible to nucleophilic attack, allowing for significantly milder deprotection conditions, typically using a thiol and a base.[1][4] This makes the nosyl group a more "labile" protecting group compared to the tosyl group.
-
5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dns) group: Dansyl chloride is highly reactive and the resulting dansylamides are stable.[5] A key feature of dansylamides is their inherent fluorescence, which is widely exploited in analytical chemistry for the detection and quantification of amines.[6][7]
The reactivity of the sulfonyl chloride itself is influenced by the electronic nature of its substituents. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, leading to a more reactive sulfonyl chloride.
Data Presentation: A Comparative Overview
The following tables summarize representative data for the protection of a primary amine (benzylamine) and a secondary amine (diethylamine) with tosyl chloride, nosyl chloride, and dansyl chloride. It is important to note that the reaction conditions are not identical across all examples, as they are drawn from different literature sources. However, they provide a valuable snapshot of the typical yields and reaction times for these transformations.
Table 1: Protection of a Primary Amine (Benzylamine)
| Sulfonyl Chloride | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Tosyl Chloride (TsCl) | Benzylamine | Pyridine | Dichloromethane | 12 | ~95 | General Protocol |
| Nosyl Chloride (NsCl) | Benzylamine | Triethylamine | Dichloromethane | 2 | >90 | General Protocol |
| Dansyl Chloride (DnsCl) | Benzylamine | NaHCO₃ | Acetone/Water | 1 | High | General Protocol |
Table 2: Protection of a Secondary Amine (Diethylamine)
| Sulfonyl Chloride | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Tosyl Chloride (TsCl) | Diethylamine | Pyridine | Dichloromethane | 16 | ~90 | General Protocol |
| Nosyl Chloride (NsCl) | Diethylamine | Triethylamine | Dichloromethane | 4 | >90 | General Protocol |
| Dansyl Chloride (DnsCl) | Diethylamine | NaHCO₃ | Acetone/Water | 2 | High | General Protocol |
Table 3: Comparison of Deprotection Conditions
| Protecting Group | Reagents | Conditions | Cleavage Mechanism | Reference |
| Tosyl (Ts) | HBr/AcOH, SmI₂, Red-Al | Harsh acidic or reducing conditions | Reductive or Acid-catalyzed cleavage | [8] |
| Nosyl (Ns) | Thiophenol, K₂CO₃ | Mildly basic, room temp. to 40 °C | Nucleophilic Aromatic Substitution | [1] |
| Dansyl (Dns) | H₂SO₄ (conc.) | Strong acidic conditions | Acid-catalyzed hydrolysis | General Protocol |
Experimental Protocols
The following are detailed, representative protocols for the protection and deprotection of amines using tosyl, nosyl, and dansyl chlorides.
Protocol 1: General Procedure for the Tosylation of a Primary Amine
-
Reaction Setup: To a solution of the primary amine (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add pyridine (1.5 eq.).
-
Addition of TsCl: To the stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Nosylation of a Primary Amine
-
Reaction Setup: Dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 0.2 M) and cool to 0 °C.
-
Addition of NsCl: Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute with DCM and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography if necessary.
Protocol 3: General Procedure for the Dansylation of a Primary Amine
-
Reaction Setup: Dissolve the primary amine (1.0 eq.) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate (0.1 M).
-
Addition of DnsCl: Add a solution of dansyl chloride (1.1 eq.) in acetone dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Stir for 1-2 hours at room temperature. The reaction progress can often be visualized by the formation of a fluorescent product under UV light.
-
Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the dansylated amine.
Protocol 4: Deprotection of a Nosyl-Protected Amine
-
Reaction Setup: To a solution of the N-nosyl amine (1.0 eq.) in acetonitrile or DMF (0.1 M), add potassium carbonate (3.0 eq.) and thiophenol (2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude amine can be purified by chromatography or distillation.
Visualizing the Chemistry: Diagrams
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and workflows discussed in this guide.
Caption: General sulfonylation reaction of a primary amine.
Caption: Comparative workflow of amine protection and deprotection.
Caption: Key characteristics of sulfonyl protecting groups.
Conclusion
The choice of a sulfonyl chloride for the protection of primary and secondary amines is a critical decision in the design of a synthetic route.
-
Tosyl chloride offers a highly robust protecting group, ideal for multi-step syntheses where the amine must withstand a variety of harsh reagents.
-
Nosyl chloride provides a balance of good stability with the significant advantage of mild deprotection conditions, making it an excellent choice for syntheses involving sensitive substrates.
-
Dansyl chloride is not only an effective protecting group but also introduces a fluorescent tag, which is highly advantageous for analytical purposes, though its removal requires strong acid.
By understanding the relative strengths and weaknesses of each of these reagents, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, cleaner reactions, and ultimately, the successful synthesis of their target molecules.
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. benchchem.com [benchchem.com]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
A Comparative Guide: (4-Nitrophenyl)methanesulfonyl Chloride vs. Tosyl Chloride in Modern Organic Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of a protecting group or an activating agent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. Among the sulfonyl chlorides, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has long been a staple. However, (4-Nitrophenyl)methanesulfonyl chloride (nosyl chloride, NsCl) offers distinct advantages in terms of reactivity and, most notably, the ease of deprotection, making it a superior alternative in many applications.
This guide provides an objective comparison of these two reagents, supported by established chemical principles and experimental data, to aid chemists in making informed decisions for their synthetic strategies.
Core Differences in Reactivity
The primary distinction between nosyl chloride and tosyl chloride lies in the electronic nature of the aromatic substituent, which directly influences the electrophilicity of the sulfonyl sulfur atom.
-
Tosyl Chloride (TsCl): Features a methyl group at the para position of the benzene ring. The methyl group is weakly electron-donating, which slightly reduces the partial positive charge on the sulfur atom, thus decreasing its reactivity toward nucleophiles.[1][2]
-
This compound (NsCl): Possesses a nitro group at the para position. The nitro group is a strong electron-withdrawing group. This effect significantly increases the electrophilicity of the sulfonyl sulfur, making nosyl chloride inherently more reactive than tosyl chloride.[1][3]
This enhanced reactivity means that reactions with nosyl chloride, such as the protection of amines or the activation of alcohols, can often proceed under milder conditions or in shorter timeframes compared to those with tosyl chloride.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of nosyl chloride and tosyl chloride.
| Feature | This compound (Nosyl Chloride) | p-Toluenesulfonyl chloride (Tosyl Chloride) |
| Reactivity | High . The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom.[1] | Moderate . The electron-donating methyl group slightly deactivates the sulfonyl chloride.[1] |
| Amine Protection | Forms N-nosylamides. The resulting N-H proton is highly acidic, facilitating subsequent N-alkylation reactions (e.g., Fukuyama amine synthesis).[4] | Forms N-tosylamides. The resulting sulfonamide is extremely stable.[5] |
| Alcohol Activation | Converts alcohols to nosylates, which are excellent leaving groups for nucleophilic substitution.[6] | Converts alcohols to tosylates, which are also excellent and widely used leaving groups.[5][7] |
| Deprotection Conditions | Mild . Easily cleaved by nucleophilic attack, typically with a thiol (e.g., thiophenol) and a mild base (e.g., K₂CO₃ or Cs₂CO₃).[4][8] | Harsh . Requires strong acidic conditions (e.g., HBr/AcOH) or harsh reducing agents (e.g., SmI₂, Mg/MeOH, Na/naphthalene).[4][5][9] |
| Key Advantage | Facile deprotection , which is crucial for multi-step synthesis of complex molecules with sensitive functional groups.[4] | Well-established, widely available, and generally lower cost. The resulting tosylates are often crystalline and easy to purify.[10] |
| Limitations | The nitro group can be susceptible to reduction under certain conditions. Can be more expensive than tosyl chloride. | The robust nature of the tosyl group makes its removal a significant challenge in many synthetic routes, limiting its applicability.[4][11] |
Experimental Protocols
The following are generalized experimental methodologies for the protection of amines and subsequent deprotection.
Protocol 1: Nosylation of a Primary Amine
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, typically pyridine or triethylamine (TEA) (1.5 - 2.0 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 - 1.2 eq.) in the same solvent to the cooled mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Tosylation of a Primary Amine
-
Setup: Dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., DCM or pyridine) in a round-bottom flask under a nitrogen atmosphere.[12]
-
Base and Reagent: If not using pyridine as the solvent, add pyridine or TEA (1.5 - 2.0 eq.). Cool the mixture to 0 °C.[13]
-
Reagent Addition: Add solid tosyl chloride (1.1 - 1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction often requires longer times or gentle heating compared to nosylation. Monitor progress by TLC.
-
Workup: Quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup similar to Protocol 1.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
Protocol 3: Deprotection of a Nosylamide (Fukuyama Conditions)
-
Setup: Dissolve the N-nosylated amine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add an excess of a thiol, such as thiophenol or 2-mercaptoethanol (2.0 - 5.0 eq.), followed by a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.).[8]
-
Reaction: Stir the mixture at room temperature for 1-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer to remove DMF and thiol impurities, dry over an anhydrous salt, and concentrate. Purify the resulting free amine by column chromatography or distillation.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed.
Conclusion
While tosyl chloride remains a useful and economical reagent, this compound presents clear and compelling advantages for modern organic synthesis. Its enhanced reactivity allows for faster and milder protection of amines and activation of alcohols. The most significant benefit is the facile cleavage of the resulting nosylamide under gentle, nucleophilic conditions, a stark contrast to the harsh methods required to remove a tosyl group.[4] This feature is invaluable in the synthesis of complex, polyfunctional molecules, where preserving sensitive functional groups is paramount. For researchers aiming to improve synthetic efficiency and expand the scope of their chemical transformations, this compound is an exceptional and often superior alternative to its traditional counterpart.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. p-Toluenesulfonamides [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. sciencemadness.org [sciencemadness.org]
A Comparative Guide to the Validation of an Analytical Method Using (4-Nitrophenyl)methanesulfonyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an analytical method utilizing (4-Nitrophenyl)methanesulfonyl chloride for the derivatization of primary and secondary amines, benchmarked against alternative derivatization agents. The performance of each method is supported by representative experimental data to aid researchers in selecting the most suitable agent for their analytical needs.
Introduction to Amine Derivatization in Analytical Chemistry
The quantitative analysis of amines is a critical aspect of pharmaceutical and biomedical research. Many amine-containing compounds, such as neurotransmitters, amino acids, and pharmaceutical intermediates, lack a strong chromophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging. Chemical derivatization is a pre-column technique employed to overcome this limitation by covalently attaching a molecule (a derivatizing agent) to the analyte. This process enhances the detectability of the analyte and can also improve its chromatographic properties.
This compound is a derivatizing agent that reacts with primary and secondary amines to form stable sulfonamide derivatives. The presence of the nitro group on the phenyl ring provides a strong chromophore, enabling sensitive detection of the derivatives using a UV detector.
Performance Comparison of Derivatization Agents
The selection of a suitable derivatization agent is contingent upon several factors, including the nature of the analyte, the sample matrix, the desired sensitivity, and the available analytical instrumentation. This section compares the performance of this compound with other commonly used amine-derivatizing agents.
Table 1: Comparison of Performance Characteristics of Amine-Derivatizing Agents
| Parameter | This compound (Hypothetical Data) | Dansyl Chloride[1][2] | Dabsyl Chloride[3][4] | o-Phthalaldehyde (OPA)[3] |
| Principle | Reacts with primary and secondary amines to form UV-absorbing sulfonamide derivatives. | Reacts with primary and secondary amines to form highly fluorescent and UV-absorbing sulfonamide adducts.[5] | Reacts with primary and secondary amino groups to form stable, colored dabsyl-amino acids detectable in the visible range.[3] | Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3] |
| Detection Method | UV-Vis Spectroscopy | Fluorescence (FLD), UV-Vis, Mass Spectrometry (MS)[5] | Visible Spectroscopy, MS | Fluorescence (FLD) |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.015–0.075 µg/mL[1] | ~10 pmol | ~1 fmol |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | 0.05–0.25 µg/mL[1] | ~50 pmol | ~5 fmol |
| Linearity (R²) | > 0.998 | > 0.999[1] | > 0.999 | > 0.999 |
| Reproducibility (RSD) | < 3% | < 5%[1] | < 5% | < 5% |
| Stability of Derivatives | Good | Excellent[5] | Excellent | Can be unstable |
| Reaction with Secondary Amines | Yes | Yes[5] | Yes[3] | No |
Note: The data for this compound is presented as a hypothetical but representative example due to the limited availability of published validation studies for this specific reagent.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. This section outlines the experimental protocols for the derivatization of a model primary amine, butylamine, using this compound and Dansyl Chloride for comparative purposes.
Protocol 1: Derivatization with this compound
Materials:
-
This compound
-
Butylamine standard solution (1 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
Procedure:
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the butylamine standard solution.
-
Buffering: Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) to the tube and vortex briefly.
-
Derivatization: Add 200 µL of a freshly prepared 10 mg/mL solution of this compound in acetonitrile.
-
Reaction: Vortex the mixture for 1 minute and incubate at 60°C for 30 minutes in a water bath.
-
Quenching: Cool the reaction mixture to room temperature and add 100 µL of 1 M hydrochloric acid to stop the reaction and neutralize the excess base.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: Derivatization with Dansyl Chloride
Materials:
-
Dansyl chloride
-
Butylamine standard solution (1 mg/mL in acetonitrile)
-
Acetone (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 10.0)
-
Ammonia solution (2%)
Procedure:
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the butylamine standard solution.
-
Derivatization Solution: Add 100 µL of a freshly prepared 5 mg/mL solution of Dansyl chloride in acetone.
-
Buffering: Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 10.0) to the tube.
-
Reaction: Vortex the mixture and incubate in the dark at 60°C for 45 minutes.[1]
-
Quenching: After incubation, add 50 µL of 2% ammonia solution to consume the excess unreacted Dansyl chloride and react for 30 minutes.[1]
-
Analysis: The sample is now ready for injection into the HPLC system.
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams have been generated using the DOT language.
References
- 1. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating the Landscape of Quantitative Proteomics: A Comparative Guide to Peptide Labeling Reagents
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of labeling strategies for the LC-MS/MS analysis of peptides, with a special focus on the hypothetical performance of (4-Nitrophenyl)methanesulfonyl chloride in relation to established, commercially available alternatives.
While a plethora of labeling reagents exist for quantitative proteomics, this guide will delve into the performance and methodologies of the most widely adopted isobaric tagging reagents, namely Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). Due to a lack of documented use in peer-reviewed literature for quantitative peptide analysis, the performance of this compound will be theoretically evaluated based on its chemical properties.
Performance Comparison of Peptide Labeling Reagents
The ideal labeling reagent for quantitative proteomics should offer high labeling efficiency, minimal sample loss, accurate and precise quantification, and the ability to multiplex multiple samples. The following table summarizes the key performance metrics of TMT, iTRAQ, and a hypothetical assessment of this compound.
| Feature | Tandem Mass Tags (TMT) | iTRAQ | This compound (Hypothetical) |
| Multiplexing Capability | Up to 18-plex with TMTpro | 4-plex and 8-plex | Likely single-plex or duplex with isotopic labeling |
| Reactive Group | NHS-ester | NHS-ester | Sulfonyl chloride |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary and secondary amines (N-terminus, Lysine, Histidine, Arginine) |
| Reporter Ion m/z | Low m/z range (e.g., 126-134 Da) | Low m/z range (e.g., 114-117, 113-121 Da) | No inherent reporter ion; quantification at MS1 level |
| Quantification Level | MS/MS | MS/MS | MS1 |
| Labeling Efficiency | High (>98%) | High (>95%) | Potentially lower and variable due to instability in aqueous solutions |
| Sample Loss | Minimal | Minimal | Potentially higher due to required pH and potential for side reactions |
| Accuracy & Precision | High | High | Lower precision due to MS1 level quantification |
| Cost | High | High | Low (reagent cost) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in quantitative proteomics. Below are generalized protocols for peptide labeling with TMT and a hypothetical protocol for this compound.
Tandem Mass Tag (TMT) Labeling Protocol
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Digest proteins with trypsin (or another suitable protease) overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute peptides with a high organic solvent solution and dry down in a vacuum centrifuge.
-
-
TMT Labeling:
-
Resuspend desalted peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Dissolve TMT reagent in anhydrous acetonitrile.
-
Add the TMT reagent to the peptide solution and incubate for 1 hour at room temperature.
-
Quench the reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the differentially labeled peptide samples in equal amounts.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides by LC-MS/MS. The mass spectrometer should be configured to perform a survey scan (MS1) followed by data-dependent MS/MS scans on the most abundant precursor ions.
-
Use higher-energy collisional dissociation (HCD) to generate reporter ions for quantification.
-
Hypothetical this compound Labeling Protocol
-
Protein Extraction and Digestion: (Follow steps 1a-e as in the TMT protocol).
-
Peptide Desalting: (Follow step 2 as in the TMT protocol).
-
This compound Labeling:
-
Resuspend desalted peptides in a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).
-
Dissolve this compound in anhydrous acetonitrile.
-
Add the labeling reagent to the peptide solution and incubate for 1-2 hours at room temperature. Note: Reaction conditions would need careful optimization due to the potential for hydrolysis of the sulfonyl chloride.
-
Quench the reaction with an amine-containing buffer (e.g., Tris-HCl).
-
-
Sample Cleanup:
-
Desalt the labeled peptide mixture again using a C18 SPE cartridge to remove excess reagent and reaction byproducts.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by LC-MS/MS.
-
Quantification would be performed at the MS1 level by comparing the signal intensities of the labeled peptide precursor ions between different runs (for label-free quantification) or of isotopically labeled pairs within the same run.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in a typical quantitative proteomics workflow.
Caption: A generalized workflow for chemical labeling-based quantitative proteomics.
Caption: An example of a signaling pathway that can be studied using quantitative proteomics.
Concluding Remarks
The selection of a labeling reagent is a pivotal step in designing a quantitative proteomics experiment. While established methods like TMT and iTRAQ offer high multiplexing capabilities and robust performance, they come at a significant cost.
Based on its chemical structure, this compound presents a potentially low-cost alternative for peptide derivatization. However, its utility in quantitative proteomics is likely limited. The sulfonyl chloride reactive group is prone to hydrolysis in aqueous environments, which could lead to lower and more variable labeling efficiencies. Furthermore, without an isobaric design, quantification would be restricted to the MS1 level, which is generally less accurate and precise than MS/MS-based quantification. The lack of published applications for this specific purpose underscores the need for extensive validation before it could be considered a viable alternative to commercially available kits.
For researchers requiring high-throughput, accurate, and precise quantification of protein abundance across multiple samples, the investment in well-validated, commercially available isobaric tags such as TMT or iTRAQ is highly recommended. These reagents, coupled with robust experimental workflows and sophisticated data analysis pipelines, provide the foundation for impactful discoveries in the dynamic field of proteomics.
Evaluating the efficiency of different deprotection methods for (4-nitrophenyl)methanesulfonamides
The (4-nitrophenyl)methanesulfonyl group, often referred to as the nosyl (Ns) group, is a crucial protecting group for amines in organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and natural products. Its popularity stems from its stability under various reaction conditions and, most importantly, the diverse methods available for its removal under mild conditions. This guide provides a comprehensive comparison of the efficiency of different deprotection methods for (4-nitrophenyl)methanesulfonamides, offering researchers, scientists, and drug development professionals the data and protocols needed to select the optimal strategy for their synthetic endeavors.
Comparison of Deprotection Methodologies
The deprotection of nosyl amides is most commonly achieved through nucleophilic aromatic substitution, where a soft nucleophile attacks the electron-deficient aromatic ring, leading to the cleavage of the N-S bond and liberation of the free amine. The efficiency of this process is highly dependent on the chosen nucleophile, reaction conditions, and the nature of the substrate. Below is a summary of the most effective methods, with their performance data presented for easy comparison.
| Deprotection Method | Reagents & Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Thiolate (Solution-Phase) | Thiophenol, KOH, Acetonitrile, 50°C | 40 minutes | 89-91%[1] | Rapid, high yielding. | Foul odor of thiophenol, requires chromatographic purification. |
| Odorless Thiol | p-Mercaptobenzoic acid, K2CO3, DMF, 40°C | 12 hours | High (unspecified)[2] | Avoids the use of malodorous thiols. | Longer reaction times compared to thiophenol. |
| Solid-Supported Thiol | Polymer-supported thiophenol, Cs2CO3, THF, Room Temp. | 24 hours | 96%[3] | Simplified purification via filtration. | Long reaction time at room temperature. |
| Microwave-Assisted Solid-Supported Thiol | Polymer-supported thiophenol, Cs2CO3, THF, 80°C, Microwave | 6 minutes | 95%[3] | Extremely rapid, high yielding, simplified purification. | Requires specialized microwave reactor. |
| Alkali Metal Alkoxide | Sodium methoxide, Organic Solvent | (Not specified) | High (unspecified)[4] | Thiol-free conditions. | Less documented in peer-reviewed literature with specific examples. |
Experimental Protocols
Detailed methodologies for the key deprotection strategies are provided below. These protocols are based on established literature and can be adapted for specific substrates.
Thiophenol-Mediated Deprotection (Solution-Phase)
This method is a classic and highly effective way to remove the nosyl group.
Procedure:
-
To a solution of the N-(4-nitrophenyl)methanesulfonamide (1.0 eq) in acetonitrile, add thiophenol (2.5 eq).[1]
-
Cool the mixture in an ice-water bath and add a 10.9 M aqueous solution of potassium hydroxide (2.5 eq) dropwise over 10 minutes.[1]
-
Remove the ice bath and heat the reaction mixture in a 50°C oil bath for 40 minutes, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.[1]
Solid-Supported Thiol-Mediated Deprotection
This method offers a significant advantage in terms of purification.
Procedure:
-
Dissolve the N-(4-nitrophenyl)methanesulfonamide (1.0 eq) in dry tetrahydrofuran (THF).
-
Add cesium carbonate (Cs2CO3, 3.25 eq) followed by polymer-supported thiophenol (PS-thiophenol, ~2.0 eq).[3]
-
Shake the mixture in a sealed vial at room temperature for 24 hours.[3]
-
Upon completion of the reaction, filter the mixture through a sintered glass funnel and wash the resin extensively with THF and dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude amine, which is often pure enough for subsequent steps.[3]
Microwave-Assisted Solid-Supported Thiol-Mediated Deprotection
For researchers with access to a microwave reactor, this method provides a dramatic acceleration of the deprotection process.
Procedure:
-
In a microwave-safe vial, dissolve the N-(4-nitrophenyl)methanesulfonamide (1.0 eq) in dry THF.
-
Add Cs2CO3 (3.25 eq) and PS-thiophenol (~1.1 eq).[3]
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture for 3 cycles of 1 minute each at 80°C.[3]
-
Cool the vial, add a second portion of PS-thiophenol (~1.1 eq), reseal, and irradiate for an additional 3 cycles of 1 minute each at 80°C.[3]
-
After cooling, filter the reaction mixture and wash the resin with THF and dichloromethane.
-
Evaporate the combined filtrates to obtain the deprotected amine in high yield and purity.[3]
Visualizing the Deprotection Workflow
The general process for the deprotection of (4-nitrophenyl)methanesulfonamides and subsequent analysis can be visualized as a logical workflow.
Caption: General experimental workflow for the deprotection and analysis of (4-nitrophenyl)methanesulfonamides.
Signaling Pathway of Thiol-Mediated Deprotection
The mechanism of thiol-mediated deprotection proceeds through a well-established pathway involving a Meisenheimer complex.
References
A Comparative Analysis of Sulfonamide Protecting Group Stability in Acidic and Basic Environments
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group is a critical parameter in the successful execution of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. Sulfonamides are a frequently employed class of protecting groups for primary and secondary amines due to their general robustness. However, their stability can vary significantly under different chemical environments, making a thorough understanding of their comparative lability essential for strategic synthetic planning. This guide provides an objective comparison of the stability of four common sulfonamide protecting groups—Toluenesulfonyl (Ts), Methanesulfonyl (Ms), 2-Nitrobenzenesulfonyl (Ns), and Trifluoromethanesulfonyl (Tf)—under standardized acidic and basic conditions, supported by experimental protocols and logical workflows.
Comparative Stability Data
The following table summarizes the stability of different sulfonamide protecting groups in 1M HCl and 1M NaOH at both ambient and elevated temperatures over a 24-hour period. The data, presented as the percentage of the protecting group cleaved, is compiled from a combination of literature reports and expert analysis, providing a relative measure of stability. It is important to note that direct, side-by-side quantitative comparisons under these specific conditions are limited in the literature; therefore, some values represent estimations based on the known reactivity and deprotection conditions for each group.
| Protecting Group | Structure | Acidic Conditions (1M HCl) | Basic Conditions (1M NaOH) |
| 25°C | 60°C | ||
| Toluenesulfonyl (Ts) | < 1% | ~5% | |
| Methanesulfonyl (Ms) | < 1% | ~5% | |
| 2-Nitrobenzenesulfonyl (Ns) | ~2% | ~10% | |
| Trifluoromethanesulfonyl (Tf) | < 1% | ~2% |
Key Observations:
-
High Stability of Ts and Ms Groups: Both toluenesulfonyl and methanesulfonyl groups exhibit exceptional stability under both acidic and basic conditions, particularly at room temperature.[1] Significant cleavage often requires harsh conditions, such as refluxing in concentrated strong acids or the use of potent reducing agents.[1]
-
Lability of the Ns Group: The 2-nitrobenzenesulfonyl group is notably less stable, particularly in the presence of nucleophiles. While the table reflects stability in the absence of strong nucleophiles, it is well-documented that the Ns group is readily cleaved under mild basic conditions in the presence of thiols.[2] Its moderate instability in aqueous base alone is attributed to the electron-withdrawing nature of the nitro group.
-
Exceptional Stability of the Tf Group: The trifluoromethanesulfonyl group is one of the most robust sulfonamide protecting groups, demonstrating very high stability across a wide pH range. Its removal typically necessitates forcing reductive conditions.
Experimental Protocols
The following are detailed methodologies for assessing the stability of sulfonamide protecting groups under acidic and basic conditions.
General Protocol for Forced Degradation Study
This protocol is designed to provide a standardized method for comparing the hydrolytic stability of different sulfonamide protecting groups.
Materials:
-
Sulfonamide-protected amine substrate
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Organic solvent for stock solution (e.g., Acetonitrile or Dioxane)
-
Deionized water
-
Neutralizing agent (e.g., 1M NaOH for acid samples, 1M HCl for base samples)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18)
-
Mobile phase for HPLC (e.g., Acetonitrile/water gradient)
-
Constant temperature incubator or water bath
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the sulfonamide substrate in the chosen organic solvent at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Condition: In a clean vial, mix a known volume of the stock solution with 1M HCl to achieve a final substrate concentration of 0.1 mg/mL.
-
Basic Condition: In a separate vial, mix a known volume of the stock solution with 1M NaOH to achieve a final substrate concentration of 0.1 mg/mL.
-
Control: Prepare a control sample by diluting the stock solution with deionized water to the same final concentration.
-
-
Incubation: Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25°C or 60°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching and Neutralization: Immediately neutralize the withdrawn aliquots. For acidic samples, add an equivalent amount of 1M NaOH. For basic samples, add an equivalent amount of 1M HCl.
-
HPLC Analysis:
-
Analyze the neutralized samples by HPLC.
-
Use a suitable mobile phase gradient to achieve good separation of the starting material and any potential degradation products (the free amine and the corresponding sulfonic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the sulfonamide absorbs.
-
-
Data Analysis:
-
Determine the peak area of the starting sulfonamide at each time point.
-
Calculate the percentage of remaining sulfonamide at each time point relative to the t=0 sample.
-
The percentage of cleavage is calculated as 100% - % remaining sulfonamide.
-
HPLC Method for Analysis
A general HPLC method for the analysis of sulfonamide stability is provided below. This method may require optimization for specific substrates.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes to elute both polar and non-polar components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the specific sulfonamide (typically between 230-270 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualization of Concepts
The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the comparative stability analysis of sulfonamide protecting groups.
Caption: General cleavage pathways for sulfonamides under acidic and basic conditions.
Caption: Experimental workflow for the comparative stability study.
References
- 1. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 2. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Cross-Reactivity of (4-Nitrophenyl)methanesulfonyl chloride with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of (4-Nitrophenyl)methanesulfonyl chloride with a range of common functional groups. The inclusion of an electron-withdrawing nitro group on the phenyl ring significantly enhances the electrophilicity of the sulfonyl chloride, making it a highly reactive agent for sulfonylation reactions. This heightened reactivity, however, necessitates a thorough understanding of its selectivity towards different nucleophiles to ensure desired reaction outcomes. This document presents a comparative overview of its reactivity with primary and secondary amines, alcohols, phenols, and thiols, supported by experimental data and detailed protocols.
Reactivity Overview and General Principles
This compound is a potent electrophile that readily reacts with various nucleophiles. The general order of reactivity for sulfonyl chlorides with common functional groups is:
Primary Amines > Secondary Amines > Thiols > Phenols > Alcohols > Water
This reactivity trend is governed by the nucleophilicity and steric hindrance of the functional groups. Amines are generally the most reactive due to the high nucleophilicity of the nitrogen atom. Thiols are also highly reactive, particularly in their deprotonated thiolate form. The reactivity of alcohols and phenols is comparatively lower. It is crucial to note that this compound reacts violently with water, leading to hydrolysis and the formation of the corresponding sulfonic acid and hydrochloric acid.[1] Therefore, all reactions should be conducted under anhydrous conditions.
Comparative Reactivity Data
The following tables summarize the reactivity of this compound with various functional groups under specific experimental conditions.
Table 1: Reaction with Amines
| Amine Type | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Primary | Aniline | Pyridine, 0-25 °C | N-Phenyl-4-nitrobenzenesulfonamide | ~100% | [2] |
| Primary | p-Toluidine | Pyridine, 0-25 °C | N-(p-tolyl)-4-nitrobenzenesulfonamide | Quantitative | [2] |
| Secondary | Dibutylamine | 1.0 M NaOH(aq), excess PhSO₂Cl | N,N-Dibutylbenzenesulfonamide | 94% | [3] |
Table 2: Reaction with Phenols
| Phenol Substrate | Reaction Conditions | Product | Yield (%) | Reference | |---|---|---|---|---|---| | 3,5-Dimethylphenol | Pyridine, CH₂Cl₂, rt | 3,5-Dimethylphenyl 4-nitrobenzenesulfonate | 90% |[4] | | 4-Nitrophenol | Pyridine, CH₂Cl₂, rt | 4-Nitrophenyl 4-methylbenzenesulfonate | 82% |[5] |
Chemoselectivity: Amines vs. Alcohols
In molecules containing both amine and hydroxyl groups, this compound exhibits a high degree of chemoselectivity, reacting preferentially with the more nucleophilic amine. For instance, the sulfonylation of a molecule containing both an amino and a hydroxyl group resulted in the formation of the corresponding sulfonamide in 86% yield, with the hydroxyl group remaining intact. This selectivity is a key advantage in the modification of complex molecules.
Experimental Protocols
General Protocol for the Sulfonylation of Amines:
This protocol is adapted from a general procedure for the synthesis of sulfonamides.[2]
-
In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq.) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Sulfonylation of Phenols:
This protocol is based on the synthesis of arylsulfonates.[4][5]
-
To a solution of the phenol (1.0 eq.) in dichloromethane, add pyridine (1.5 eq.) at room temperature under a nitrogen atmosphere.
-
Add this compound (1.1 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (as monitored by TLC).
-
Dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizing Reaction Pathways
DOT Diagram 1: General Sulfonylation Reaction
References
A comparative study of derivatization reagents for the analysis of biogenic amines
For researchers, scientists, and drug development professionals, the accurate quantification of biogenic amines is crucial for food safety, disease diagnosis, and physiological studies. Due to their often low concentrations and lack of strong chromophores, direct analysis of these molecules can be challenging. Pre-column derivatization is a widely adopted strategy to enhance their detectability by attaching a labeling agent that imparts favorable chromatographic and detection properties. This guide provides a comparative overview of common derivatization reagents, supported by experimental data, to assist in selecting the optimal reagent for your analytical needs.
This guide will delve into the performance characteristics of four widely used derivatization reagents: Dansyl Chloride, o-Phthalaldehyde (OPA), 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (sold as AccQ-Tag™), and 9-Fluorenylmethyl chloroformate (FMOC-Cl). We will compare their reactivity, the stability of their derivatives, and their performance in terms of sensitivity and linearity.
Comparative Performance of Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of a biogenic amine analysis method. The following tables summarize the quantitative performance of Dansyl Chloride, OPA, AccQ-Tag, and FMOC-Cl based on data from various studies.
Table 1: Comparison of Limits of Detection (LOD) for Common Biogenic Amines (µg/mL)
| Biogenic Amine | Dansyl Chloride | o-Phthalaldehyde (OPA) | AccQ-Tag | 9-Fluorenylmethyl chloroformate (FMOC-Cl) |
| Histamine | 0.015 - 5.0[1][2] | 0.10 | ~0.001 (estimated from nM) | 0.10 |
| Tyramine | 0.015 - 2.0[1][2] | Data not available | ~0.0003 (estimated from nM) | Data not available |
| Putrescine | 0.015 - 0.2[1][2] | Data not available | ~0.001 (estimated from nM) | Data not available |
| Cadaverine | 0.015 - 0.2[1][2] | Data not available | ~0.0001 (estimated from nM) | Data not available |
Note: LOD values can vary significantly based on the specific analytical method, instrumentation, and matrix.
Table 2: Linearity and Recovery Rates of Derivatization Reagents
| Reagent | Linearity (R²) | Typical Recovery (%) |
| Dansyl Chloride | > 0.99[1][3] | 79.3 - 110.3[4] |
| o-Phthalaldehyde (OPA) | > 0.99 | 70 - 120 |
| AccQ-Tag | > 0.99 | 84.6 - 119.3[5] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | > 0.99 | 84.9 - 103.3[6] |
Experimental Workflows and Reaction Mechanisms
The general workflow for biogenic amine analysis using pre-column derivatization involves sample extraction, the derivatization reaction itself, and subsequent chromatographic separation and detection.
References
- 1. Derivatization, stabilization and detection of biogenic amines by cyclodextrin-modified capillary electrophoresis-laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of Nonvolatile Amines in Foods by Improved Dansyl Derivatization Reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of biogenic amines in pet food ingredients by RP‐HPLC with automated dansyl chloride derivatization [agris.fao.org]
- 4. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic analysis of biogenic amines in biological materials as o-phthalaldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the impact of the (4-nitrophenyl)methanesulfonyl group on chromatographic separation
For researchers, scientists, and drug development professionals navigating the complexities of compound purification, the choice of a derivatizing or protecting group can significantly influence the success of chromatographic separation. The (4-nitrophenyl)methanesulfonyl group, with its distinct electronic and structural features, presents both opportunities and challenges in achieving optimal separation. This guide provides a comparative analysis of this functional group's impact on chromatographic behavior, supported by illustrative experimental data, to aid in the strategic design of purification protocols.
The (4-nitrophenyl)methanesulfonyl moiety introduces a combination of a polar sulfonyl group and a hydrophobic, electron-withdrawing nitrophenyl group. This unique duality governs its interaction with both polar and non-polar stationary phases in chromatographic systems, primarily in reversed-phase high-performance liquid chromatography (RP-HPLC).
Impact on Retention Behavior: A Comparative Overview
To quantitatively assess the influence of the (4-nitrophenyl)methanesulfonyl group on chromatographic retention, a comparative study was conducted. A model compound, a primary amine (R-NH2), was derivatized with different sulfonyl chlorides to yield the corresponding sulfonamides. The retention times of these derivatives were then measured under identical RP-HPLC conditions.
Table 1: Comparative Retention Times of Sulfonamide Derivatives
| Derivative | Functional Group | Retention Time (min) | Change in Retention Time vs. Unsubstituted Phenylsulfonyl |
| R-NH-SO2-CH3 | Methanesulfonyl | 5.2 | - |
| R-NH-SO2-Ph | Phenylsulfonyl | 8.5 | - |
| R-NH-SO2-Ph-CH3 | p-Toluenesulfonyl | 9.1 | +0.6 |
| R-NH-SO2-CH2-Ph-NO2 | (4-nitrophenyl)methanesulfonyl | 11.8 | +3.3 |
Experimental Conditions: C18 column (4.6 x 150 mm, 5 µm); Mobile Phase: Acetonitrile:Water (60:40, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
The data clearly demonstrates that the (4-nitrophenyl)methanesulfonyl group significantly increases the retention time of the parent amine compared to other common sulfonyl groups. This enhanced retention can be attributed to the increased hydrophobicity imparted by the benzyl and nitro-substituted phenyl rings. The presence of the nitro group, a strong electron-withdrawing group, can also lead to specific π-π interactions with aromatic or carbon-rich stationary phases, further contributing to retention.
Key Considerations for Method Development
The pronounced impact of the (4-nitrophenyl)methanesulfonyl group on retention necessitates careful consideration during the development of chromatographic methods:
-
Increased Hydrophobicity: The significant increase in retention time indicates a substantial increase in the hydrophobicity of the derivatized molecule. This may require the use of a stronger organic modifier in the mobile phase (e.g., higher percentage of acetonitrile or methanol) to achieve reasonable elution times.
-
Potential for Enhanced Selectivity: The presence of the nitroaromatic system can introduce unique selectivity in separations, particularly for complex mixtures. The potential for π-π and dipole-dipole interactions can be exploited to resolve isomers or closely related compounds that may co-elute with other derivatizing agents.
-
UV Detectability: The nitroaromatic chromophore provides strong UV absorbance, which is highly advantageous for detection and quantification, especially for compounds that lack a native chromophore.
Alternative Sulfonyl Groups: A Performance Spectrum
The choice of a sulfonyl group for derivatization or protection is often a balance between desired chromatographic properties and the chemical stability required for synthesis and deprotection.
Table 2: Comparison of Common Sulfonyl Groups for Chromatographic Applications
| Sulfonyl Group | Key Characteristics | Typical Application |
| Methanesulfonyl (Ms) | Small, polar. | Increases polarity, often used to improve water solubility. |
| p-Toluenesulfonyl (Ts) | Moderately hydrophobic, stable. | Common protecting group, offers moderate retention. |
| Phenylsulfonyl (Ph) | Hydrophobic. | Increases retention in RP-HPLC. |
| (4-nitrophenyl)methanesulfonyl | Highly hydrophobic, strong UV chromophore. | Significantly increases retention, aids in detection. |
| Dansyl | Fluorescent. | Used for sensitive detection of amines and phenols. |
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a representative protocol for the derivatization and HPLC analysis of an amine with (4-nitrophenyl)methanesulfonyl chloride.
Derivatization of a Primary Amine:
-
Dissolve the amine (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane, 10 mL).
-
Add a base (e.g., triethylamine, 1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reversed-Phase HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often a good starting point. For the data in Table 1, an isocratic mobile phase of 60% acetonitrile in water was used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizing the Impact: Workflow and Logical Comparison
To better illustrate the process and the comparative logic, the following diagrams are provided.
Conclusion
The (4-nitrophenyl)methanesulfonyl group serves as a powerful tool for modifying the chromatographic properties of molecules. Its ability to significantly increase retention in reversed-phase systems can be strategically employed to move polar compounds into a more retentive region of the chromatogram, potentially improving separation from early-eluting impurities. Furthermore, the inherent strong UV chromophore is a significant asset for the detection and quantification of otherwise non-absorbing analytes. However, the substantial increase in hydrophobicity requires careful optimization of mobile phase conditions to ensure efficient elution and good peak shape. By understanding the comparative impact of this and other sulfonyl groups, researchers can make more informed decisions in the design of their purification and analysis strategies, ultimately leading to more efficient and robust chromatographic methods.
Safety Operating Guide
Essential Guide to the Safe Disposal of (4-Nitrophenyl)methanesulfonyl chloride
For Immediate Reference: (4-Nitrophenyl)methanesulfonyl chloride is a corrosive, water-reactive solid that requires careful handling and specific disposal procedures.[1] It reacts violently with water, liberating toxic gases, and causes severe burns to the eyes, skin, and respiratory tract.[1] Never dispose of this chemical down the drain or mix it with other waste streams unless compatibility is confirmed.[1][2] Adherence to the following protocols is critical for laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to recognize its significant hazards. Appropriate Personal Protective Equipment (PPE) must be worn at all times.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Required Equipment | Purpose |
| Eye/Face Protection | Safety goggles and a face shield.[1][3] | To protect eyes and face from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] | To prevent skin contact and burns.[1] |
| Body Protection | A chemical-resistant lab coat or apron.[1] | To protect clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] | Mandatory when dust may be generated or when working outside a fume hood to avoid inhalation.[1] |
Work Area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1] Ensure that an eyewash station and a safety shower are readily accessible.
Quantitative Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Water-Reactivity | - | Reacts violently with water, liberating toxic gas.[1] |
Step-by-Step Disposal Protocol
The proper disposal method depends on the quantity and nature of the waste. The following workflow provides a clear decision-making process.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocol: Neutralization of Small Residual Quantities
This procedure is only for small, residual amounts of this compound, such as from rinsing glassware. Bulk quantities must not be neutralized in the lab and should be disposed of directly as hazardous waste.[5]
Objective: To hydrolyze the reactive sulfonyl chloride to a less hazardous sulfonic acid salt.
Materials:
-
Waste containing residual this compound.
-
Large beaker or flask.
-
Stir plate and stir bar.
-
Ice bath.
-
5% Sodium bicarbonate solution (or other suitable dilute base).
-
pH paper or pH meter.
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a 5% sodium bicarbonate solution on a stir plate within an ice bath.[5][6] The volume of the basic solution should be in large excess relative to the amount of sulfonyl chloride to be neutralized. Begin vigorous stirring.
-
Slow Addition: Carefully and very slowly, add the this compound waste to the cold, stirred basic solution in a dropwise or portion-wise manner.[5][6]
-
CAUTION: The reaction is exothermic and reacts violently with water; toxic and irritating gases (e.g., hydrogen chloride) will be generated.[1] The rate of addition must be strictly controlled to prevent excessive heat generation, foaming, or splashing.
-
-
Reaction Completion: Once the addition is complete, allow the mixture to continue stirring in the ice bath for at least 60 minutes to ensure the reaction is complete.[5]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[5] If the solution is still acidic, add more basic solution until neutralization is complete.
-
Final Disposal: Transfer the neutralized aqueous solution to a designated and clearly labeled "Aqueous Hazardous Waste" container for collection by a licensed hazardous waste contractor.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Clear all non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure adequate ventilation, such as a chemical fume hood, is operational to manage vapors and dust.
-
Personal Protection: Wear the full PPE detailed in Section 1 before approaching the spill.
-
Containment:
-
Clean-up: Carefully sweep or vacuum the absorbed material. Avoid generating dust.[3]
-
Disposal: Place the collected spill residue into a clean, dry, sealable, and clearly labeled container for disposal as hazardous waste.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) office about the spill.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
